20(21)-Dehydrolucidenic acid A
Description
This compound has been reported in Ganoderma sinense and Ganoderma lucidum with data available.
Structure
3D Structure
Propriétés
Formule moléculaire |
C27H36O6 |
|---|---|
Poids moléculaire |
456.6 g/mol |
Nom IUPAC |
4-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid |
InChI |
InChI=1S/C27H36O6/c1-14(7-8-21(32)33)15-11-20(31)27(6)23-16(28)12-18-24(2,3)19(30)9-10-25(18,4)22(23)17(29)13-26(15,27)5/h15-16,18,28H,1,7-13H2,2-6H3,(H,32,33)/t15-,16+,18+,25+,26-,27+/m1/s1 |
Clé InChI |
APMICFQMLNFXRZ-LIFSRMHQSA-N |
SMILES isomérique |
C[C@]12CCC(=O)C([C@@H]1C[C@@H](C3=C2C(=O)C[C@]4([C@]3(C(=O)C[C@@H]4C(=C)CCC(=O)O)C)C)O)(C)C |
SMILES canonique |
CC1(C2CC(C3=C(C2(CCC1=O)C)C(=O)CC4(C3(C(=O)CC4C(=C)CCC(=O)O)C)C)O)C |
Origine du produit |
United States |
Foundational & Exploratory
The Natural Provenance of 20(21)-Dehydrolucidenic Acid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the natural source, isolation, and biological context of 20(21)-Dehydrolucidenic acid A, a C27 lanostane-type triterpenoid. The primary natural source of this compound is the medicinal mushroom Ganoderma lucidum. This document details the extraction and purification protocols, summarizes available quantitative data, and explores the biosynthetic origins and reported biological activities of this compound, with a focus on its potential as a weak inhibitor of HIV-1 protease.
Introduction
This compound is a highly oxygenated tetracyclic triterpenoid first isolated from the fruiting bodies of the fungus Ganoderma lucidum[1]. This compound belongs to the family of lucidenic acids, which are characterized by a C27 lanostane skeleton and are significant secondary metabolites in various Ganoderma species[2]. The growing interest in the therapeutic potential of natural products has positioned compounds like this compound as subjects of scientific inquiry, particularly within drug discovery and development programs. This guide aims to provide a detailed technical resource for professionals engaged in the research and utilization of this natural compound.
Natural Source
The principal natural source of this compound is the fruiting body of the basidiomycete fungus Ganoderma lucidum , a well-known species in traditional medicine, often referred to as "Reishi" or "Lingzhi"[1][3]. It has also been isolated from related species such as Ganoderma sinense . Within the fungal kingdom, the genus Ganoderma is a rich reservoir of diverse and structurally complex triterpenoids[4].
Extraction and Isolation Protocols
The isolation of this compound from its natural source involves a multi-step process encompassing extraction and chromatographic purification. While specific yields for this particular compound are not extensively reported, the general methodologies for triterpenoid extraction from Ganoderma are well-established.
General Extraction of Triterpenoids from Ganoderma lucidum
A common initial step is the solvent extraction of dried and powdered fruiting bodies of Ganoderma lucidum.
Experimental Protocol:
-
Preparation of Fungal Material: The fruiting bodies of Ganoderma lucidum are air-dried and pulverized to a fine powder to increase the surface area for efficient extraction.
-
Solvent Extraction: The powdered fungal material is typically extracted with a polar solvent such as 95% ethanol at an elevated temperature (e.g., 80°C) for several hours. This process is often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting ethanolic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
Isolation and Purification of this compound
The crude extract, containing a complex mixture of triterpenoids and other metabolites, is subjected to a series of chromatographic separations to isolate this compound. The following protocol is based on the methodology described for the isolation of oxygenated lanostane-type triterpenoids from Ganoderma lucidum[1].
Experimental Protocol:
-
Solvent Partitioning: The crude ethanolic extract is suspended in water and partitioned successively with solvents of increasing polarity, such as chloroform, to separate compounds based on their polarity.
-
Silica Gel Column Chromatography: The chloroform-soluble fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of chloroform and methanol. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC (RP-HPLC) on a C18 column. A typical mobile phase would be a gradient of acetonitrile and water containing a small percentage of acetic acid to ensure good peak shape.
-
Structure Elucidation: The purified compound's structure is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)[1].
Quantitative Data
Quantitative data for this compound in Ganoderma lucidum is not widely available. However, studies have quantified total triterpenoids and other major lucidenic and ganoderic acids. The concentration of these compounds can vary significantly depending on the Ganoderma species, strain, cultivation conditions, and the part of the fungus being analyzed (fruiting body, mycelia, or spores)[5].
Table 1: Reported Quantitative Data for Related Triterpenoids in Ganoderma lucidum
| Compound | Source Material | Extraction Method | Concentration (mg/g of dry weight) | Reference |
| Lucidenic acid A | Fruiting bodies | Ethanol extract | 2.8 | [5] |
| Lucidenic acid D2 | Fruiting bodies | Grain alcohol extract | 1.538 - 2.227 | [5] |
| Lucidenic acid E2 | Fruiting bodies | Grain alcohol extract | 2.246 - 3.306 | [5] |
| Ganoderic acid A | Dehydrated mushrooms | Not specified | 0.8502 - 0.9241 (in mg/100mg) | |
| Total Triterpenoids | Fruiting bodies | Not specified | 0.28 - 2.20% |
Biosynthesis
The biosynthesis of triterpenoids in Ganoderma lucidum, including lucidenic acids, originates from the mevalonate (MVA) pathway. This intricate pathway leads to the formation of the universal precursor for triterpenoids, squalene.
The key steps in the biosynthesis of the lanostane skeleton, the backbone of this compound, are as follows:
-
Acetyl-CoA to Mevalonate: The pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR).
-
Mevalonate to Isopentenyl Pyrophosphate (IPP): Mevalonate is subsequently phosphorylated and decarboxylated to yield the five-carbon building block, isopentenyl pyrophosphate (IPP).
-
IPP to Farnesyl Pyrophosphate (FPP): IPP and its isomer, dimethylallyl pyrophosphate (DMAPP), are condensed to form geranyl pyrophosphate (GPP) and then farnesyl pyrophosphate (FPP).
-
FPP to Squalene: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to produce the 30-carbon acyclic triterpene, squalene.
-
Squalene to Lanosterol: Squalene undergoes epoxidation to 2,3-oxidosqualene, which is then cyclized by lanosterol synthase (LS) to form the tetracyclic triterpenoid lanosterol.
The subsequent modifications of the lanosterol skeleton, including oxidation, reduction, and acylation reactions, are catalyzed by a suite of enzymes, primarily cytochrome P450 monooxygenases, to generate the vast diversity of ganoderic and lucidenic acids[6]. The specific enzymatic steps that lead to the formation of the C27 skeleton of lucidenic acids and the introduction of the 20(21)-double bond in this compound are yet to be fully elucidated.
Biological Activity
This compound has been reported to exhibit weak inhibitory activity against the human immunodeficiency virus type 1 (HIV-1) protease[3]. HIV-1 protease is a critical enzyme in the viral life cycle, responsible for cleaving viral polyproteins into functional proteins required for the maturation of infectious virions. Inhibition of this enzyme is a key strategy in antiretroviral therapy.
The precise mechanism of action for this compound as an HIV-1 protease inhibitor has not been extensively studied. However, it is hypothesized that, like other triterpenoids, it may act as a competitive inhibitor, binding to the active site of the enzyme and preventing the binding and cleavage of the natural substrate.
Conclusion
This compound is a naturally occurring triterpenoid with a defined source in the medicinal mushroom Ganoderma lucidum. The methodologies for its extraction and isolation, while requiring specialized chromatographic techniques, are based on established principles of natural product chemistry. While its biological activity as a weak HIV-1 protease inhibitor has been noted, further research is warranted to fully elucidate its mechanism of action and therapeutic potential. The elucidation of its complete biosynthetic pathway also presents an exciting avenue for future research, potentially enabling biotechnological production of this and related compounds. This guide provides a foundational resource for researchers and professionals in the field, summarizing the current knowledge and highlighting areas for future investigation.
References
- 1. This compound | CAS:852936-69-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ganoderma lucidum: Insight into antimicrobial and antioxidant properties with development of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Review of the Structure Elucidation and Biological Activity of Triterpenoids from Ganoderma spp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids [mdpi.com]
- 6. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
biosynthesis pathway of lucidenic acids in Ganoderma
An In-depth Technical Guide to the Biosynthesis of Lucidenic Acids in Ganoderma
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Lucidenic acids, a significant class of C27 lanostane-type triterpenoids isolated from the medicinal mushroom Ganoderma, exhibit a wide range of pharmacological activities.[1][2] Understanding their biosynthesis is critical for optimizing production through fermentation, genetic engineering, or heterologous expression systems. This guide provides a detailed overview of the lucidenic acid biosynthetic pathway, beginning with the universal mevalonate (MVA) pathway that produces the key precursor, lanosterol, and delving into the subsequent, complex post-lanosterol modifications mediated primarily by cytochrome P450 monooxygenases (CYP450s). This document summarizes key quantitative data, details relevant experimental protocols, and provides visual diagrams of the metabolic pathways and workflows to facilitate a deeper understanding for research and development professionals.
The Core Biosynthetic Pathway: From Acetyl-CoA to Lanosterol
The biosynthesis of all triterpenoids in Ganoderma, including lucidenic and ganoderic acids, originates from the mevalonate (MVA) pathway.[3][4] This fundamental metabolic route converts acetyl-CoA into the universal isoprene building blocks, which are then assembled into the triterpenoid backbone.
The key steps are as follows:
-
Formation of HMG-CoA: Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA, which then reacts with a third acetyl-CoA to produce 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).
-
Conversion to Mevalonate: HMG-CoA is reduced to mevalonate by the enzyme HMG-CoA reductase (HMGR) . This is a critical rate-limiting step in the pathway.[5]
-
Synthesis of Isoprene Units: Mevalonate is phosphorylated and decarboxylated to form isopentenyl pyrophosphate (IPP), which can be isomerized to dimethylallyl pyrophosphate (DMAPP).
-
Assembly of Farnesyl Diphosphate (FPP): IPP and DMAPP are sequentially condensed to form geranyl pyrophosphate (GPP) and then farnesyl diphosphate (FPP). The enzyme farnesyl-diphosphate synthase (FPS) catalyzes this step.[3]
-
Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase (SQS) to form squalene.[3][5]
-
Cyclization to Lanosterol: Squalene is first epoxidized to 2,3-oxidosqualene. This intermediate is then cyclized by lanosterol synthase (LS) to form lanosterol, the first tetracyclic triterpenoid precursor.[3][5][6]
Caption: The Mevalonate (MVA) Pathway to Lanosterol.
Post-Lanosterol Modifications: The Path to Diversity
Lanosterol is the crucial branching point from which the vast diversity of triterpenoids, including lucidenic and ganoderic acids, arises.[7][8] The subsequent steps involve a series of modifications to the lanostane skeleton, such as oxidation, reduction, hydroxylation, and acylation.[3][9] These reactions are primarily catalyzed by a large family of cytochrome P450 monooxygenases (CYP450s) , which are responsible for the structural diversification and oxygenation of the triterpenoid core.[10][11][12]
While the pathways for ganoderic acids are more extensively studied, it is understood that lucidenic acids (C27 lanostane skeleton) are generated through similar enzymatic processes.[2] For example, the CYP450 enzyme CYP5150L8 has been shown to catalyze the three-step oxidation of lanosterol at the C-26 position to form 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), a type of ganoderic acid.[7][11] Another enzyme, CYP5139G1, can further oxidize HLDOA at the C-28 position.[13] It is hypothesized that different combinations and sequences of CYP450 activities on the lanosterol core and its derivatives lead to the formation of specific lucidenic acids.
Caption: Post-Lanosterol Modification Pathways.
Quantitative Data on Triterpenoid Biosynthesis
The accumulation of lucidenic and ganoderic acids and the expression of their biosynthetic genes are tightly regulated and vary significantly with the developmental stage of the Ganoderma fruiting body.[3] Genetic engineering approaches have also provided quantitative insights into pathway bottlenecks.[6]
Table 1: Accumulation of Total Triterpenoids and Specific Ganoderic Acids in G. lucidum Fruiting Body (Stipe) at Different Growth Stages
| Compound | Primordium Stage | Immature Stage (Max) | Mature Stage |
|---|---|---|---|
| Total Triterpenoids | - | 1210 µ g/100 mg DW | - |
| Ganoderic Acid-T (GA-T) | - | 16.5 µ g/100 mg DW | - |
| Ganoderic Acid-S (GA-S) | - | 14.3 µ g/100 mg DW | - |
| Ganoderic Acid-Me (GA-Me) | - | 12.5 µ g/100 mg DW | - |
Data sourced from a study on G. lucidum fruiting bodies, which showed that the immature stage yields the highest content of these bioactive components.[3]
Table 2: Relative Upregulation of Biosynthetic Gene Transcripts in the Immature Stage Compared to the Primordium Stage
| Gene | Encoded Enzyme | Fold Increase |
|---|---|---|
| HMGR | 3-hydroxy-3-methylglutaryl-CoA reductase | 1.8-fold |
| FPS | Farnesyl pyrophosphate synthase | 8.7-fold |
| SQS | Squalene synthase | 30.5-fold |
| LS | Lanosterol synthase | 19.2-fold |
This data indicates a significant transcriptional upregulation of the MVA pathway during the peak accumulation of triterpenoids.[3]
Table 3: Enhancement of Ganoderic Acid (GA) Content in G. lingzhi by Overexpression of Lanosterol Synthase (LS)
| Ganoderic Acid | Wild-Type Strain (µ g/100 mg DW) | Transgenic Strain (µ g/100 mg DW) | Fold Increase |
|---|---|---|---|
| GA-O | ~7.6 | 46.6 ± 4.8 | 6.1-fold |
| GA-Mk | ~11.0 | 24.3 ± 3.5 | 2.2-fold |
| GA-T | ~21.8 | 69.8 ± 8.2 | 3.2-fold |
| GA-S | ~6.0 | 28.9 ± 1.4 | 4.8-fold |
Overexpression of the LS gene increased the precursor supply, leading to a significant boost in the production of various ganoderic acids.[6]
Experimental Protocols
Investigating the biosynthesis of lucidenic acids requires robust methodologies for extraction, quantification, and gene expression analysis.
Protocol 1: Extraction and Quantification of Triterpenoids by HPLC
This protocol outlines a general method for analyzing lucidenic and ganoderic acid content.
1. Sample Preparation and Extraction:
-
Dry Ganoderma mycelia or fruiting body powder (e.g., 1 kg) is ground into a fine mesh.[14]
-
The powder is extracted with a solvent, typically 80% ethanol, at an elevated temperature (e.g., 60°C) for several hours.[14] Alternative methods like ultrasound-assisted extraction (UAE) can also be employed to improve efficiency.[15][16]
-
The extract is filtered, and the solvent is evaporated under reduced pressure to yield a crude triterpenoid extract.
2. HPLC Analysis:
-
Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a Diode Array Detector (DAD) is used.[3][14]
-
Column: A C18 reverse-phase column is typically employed.
-
Mobile Phase: A gradient elution is commonly used. For example, a mobile phase consisting of absolute ethanol (A) and 0.5% aqueous acetic acid (B) can effectively separate various triterpenes.[14]
-
Detection: The DAD is set to a specific wavelength (e.g., 254 nm) for the detection of triterpenoids.
-
Quantification: The concentration of specific lucidenic acids is determined by comparing the peak areas from the sample chromatogram to a standard curve generated from purified compounds.[14][17]
Protocol 2: Gene Expression Analysis by Real-Time Quantitative PCR (qRT-PCR)
This protocol is used to measure the transcript levels of key biosynthetic genes.
1. RNA Extraction and cDNA Synthesis:
-
Total RNA is extracted from fresh Ganoderma tissue (e.g., mycelia or fruiting bodies at different developmental stages) using a suitable RNA extraction kit or a Trizol-based method.
-
The quality and quantity of the extracted RNA are assessed using a spectrophotometer and gel electrophoresis.
-
First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
2. qRT-PCR Reaction:
-
The qRT-PCR is performed in a real-time thermal cycler using a SYBR Green-based detection method.
-
The reaction mixture includes the synthesized cDNA template, gene-specific forward and reverse primers for the target genes (e.g., HMGR, SQS, LS, CYP450s), and the SYBR Green master mix.
-
A housekeeping gene, such as 18S rRNA, is used as an internal control for normalization.[3]
-
The thermal cycling program typically consists of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
3. Data Analysis:
-
The relative expression level of the target genes is calculated using the 2-ΔΔCt method, where the expression is normalized to the internal control and relative to a calibrator sample (e.g., the primordium stage).[3]
Caption: Workflow for Lucidenic Acid Biosynthesis Analysis.
Conclusion and Future Outlook
The biosynthesis of lucidenic acids in Ganoderma is a complex, multi-step process that begins with the conserved MVA pathway and diverges at the lanosterol cyclization step into a complex network of enzymatic modifications. While the upstream pathway is well-characterized, the specific cytochrome P450s and other enzymes responsible for tailoring the lanostane skeleton to produce the diverse array of lucidenic acids are still an active area of research.[18] The quantitative data clearly indicates that biosynthesis is tightly regulated at the transcriptional level and is linked to the developmental stage of the fungus.[3] Future research, leveraging functional genomics, transcriptomics, and heterologous expression systems, will be essential to fully elucidate the remaining steps of the pathway. This knowledge will unlock the potential for metabolic engineering of Ganoderma or the development of microbial cell factories for the sustainable and high-yield production of these therapeutically valuable compounds.[9][11][19]
References
- 1. Ganoderic Acid and Lucidenic Acid (Triterpenoid) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Enhanced Ganoderic Acids Accumulation and Transcriptional Responses of Biosynthetic Genes in Ganoderma lucidum Fruiting Bodies by Elicitation Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN113444737A - Cytochrome P450 enzyme and application thereof in synthesis of ganoderma triterpenoids - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Genetic engineering of Ganoderma lucidum for the efficient production of ganoderic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Genome-wide identification of CYP450 in Ganoderma lucidum and expression analysis of genes related to ganoderic acid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]
- 16. vjs.ac.vn [vjs.ac.vn]
- 17. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [Biosynthesis of ganoderic acid and its derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Biosynthesis of mushroom-derived type II ganoderic acids by engineered yeast - PMC [pmc.ncbi.nlm.nih.gov]
20(21)-Dehydrolucidenic acid A chemical structure and properties
An In-depth Technical Guide to 20(21)-Dehydrolucidenic Acid A
Introduction
This compound is a lanostane-type triterpenoid isolated from the fruiting body of the fungus Ganoderma lucidum and Ganoderma sinense.[1][2][3] Triterpenoids from Ganoderma species, including lucidenic acids and their derivatives, are known for a variety of pharmacological activities.[4][5] This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of this compound, along with detailed experimental protocols for its study.
Chemical Structure and Properties
The core structure of this compound is a tetracyclic triterpene skeleton. Its systematic IUPAC name is 4-[(7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pent-4-enoic acid.[2] The molecule is characterized by multiple oxygen-containing functional groups which contribute to its biological activity.
Data Presentation: Chemical Properties
The key chemical and physical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Citation(s) |
| CAS Number | 852936-69-7 | [1][2] |
| Molecular Formula | C₂₇H₃₆O₆ | [1][6][7] |
| Molecular Weight | 456.57 g/mol | [1][6][7] |
| Appearance | White Powder | |
| Purity (Commercial) | >95% | [6] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [2] |
| Storage Conditions | Desiccate at -20°C | [1][2] |
Biological Activity and Signaling Pathways
This compound has been primarily investigated for its anti-HIV activity. Research has shown that it exhibits weak inhibitory activity against HIV-1 protease.[3][4][8] While its specific effects on other pathways are not extensively detailed, related triterpenoids from Ganoderma are known to possess anti-inflammatory and anti-cancer properties through the modulation of key signaling pathways like NF-κB.[5][9]
Hypothetical Anti-Inflammatory Signaling Pathway
The diagram below illustrates a potential mechanism for the anti-inflammatory effects of this compound, based on the known actions of related triterpenoids which often target the NF-κB signaling cascade.[9]
Caption: Potential inhibition of the NF-κB pathway by this compound.
Experimental Protocols
To assess the biological activity of this compound, standard cell-based and molecular biology assays are employed. The following are detailed protocols for key experiments.
Experimental Workflow Diagram
This diagram outlines a typical workflow for investigating the bioactivity of a compound like this compound.
Caption: A standard workflow for in vitro evaluation of a bioactive compound.
Cell Viability (MTT Assay) Protocol
The MTT assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.[10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C with 5% CO₂.[11]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[11][12]
-
Solubilization: Carefully remove the medium. Add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP-40 in isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[11] Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[10][12]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blotting Protocol for Signaling Pathway Analysis
Western blotting is used to detect and quantify specific proteins in a sample, which is essential for studying signaling pathways.[13][14]
-
Sample Preparation: Culture and treat cells with this compound as required. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in SDS-PAGE sample buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 10% gel).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[14]
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST)) to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody (e.g., anti-p-IκBα, anti-NF-κB p65) diluted in blocking buffer overnight at 4°C with gentle agitation.[14]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[15]
-
Detection: After further washes in TBST, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[15]
-
Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control like β-actin or GAPDH.[15]
Quantitative Real-Time PCR (qRT-PCR) Protocol
qRT-PCR is a highly sensitive technique used to measure gene expression levels.[16][17]
-
RNA Isolation: Treat cells with this compound. Isolate total RNA using a commercial kit or a reagent like TRIzol, followed by DNase treatment to remove any contaminating genomic DNA.[18][19]
-
RNA Quality Control: Assess the purity (A260/A280 ratio) and integrity of the RNA using a spectrophotometer and gel electrophoresis.
-
cDNA Synthesis: Perform reverse transcription on 1-2 µg of total RNA to synthesize complementary DNA (cDNA) using a reverse transcriptase enzyme and primers (e.g., random hexamers or oligo(dT)s).[18][19] This is the first step in a two-step qRT-PCR protocol.[17]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 20 µL volume containing: 2 µL of cDNA, 10 µL of 2x SYBR Green Master Mix, 1 µL of each forward and reverse primer (4 µM), and 6 µL of nuclease-free water.[19]
-
Running the qPCR: Perform the reaction in a real-time PCR machine with typical cycling conditions: an initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.[19]
-
Data Analysis: A melting curve analysis should be performed to confirm the specificity of the PCR product.[19] Determine the cycle threshold (Ct) values. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target gene to a stable housekeeping gene (e.g., GAPDH or ACTB).[19]
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | CAS:852936-69-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids [mdpi.com]
- 5. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years [mdpi.com]
- 6. Dehydrolucidenic acid A, 20(21)- | CymitQuimica [cymitquimica.com]
- 7. biolinkk.com [biolinkk.com]
- 8. This compound|CAS 852936-69-7|DC Chemicals [dcchemicals.com]
- 9. mdpi.com [mdpi.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 15. Western blot analysis of signaling pathway protein expression [bio-protocol.org]
- 16. clyte.tech [clyte.tech]
- 17. elearning.unite.it [elearning.unite.it]
- 18. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Gene expression analysis by qRT-PCR [bio-protocol.org]
Spectroscopic and Biological Profile of 20(21)-Dehydrolucidenic Acid A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data and biological activity of 20(21)-Dehydrolucidenic acid A, a lanostane-type triterpenoid. Isolated from the fruiting bodies of fungi belonging to the Ganoderma genus, this compound has been characterized by various spectroscopic methods and has shown potential as a weak inhibitor of HIV-1 protease. This document compiles the available nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, details the experimental protocols for its characterization, and illustrates its known mechanism of action.
Spectroscopic Data
The structural elucidation of this compound was achieved through comprehensive spectroscopic analysis. The following tables summarize the key NMR and mass spectrometry data.
Nuclear Magnetic Resonance (NMR) Data
The ¹H and ¹³C NMR data were acquired in CDCl₃. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).
Table 1: ¹H NMR Spectroscopic Data for this compound (500 MHz, CDCl₃)
| Position | δ (ppm) | Multiplicity | J (Hz) |
| 1α | 1.45 | m | |
| 1β | 2.05 | m | |
| 2α | 1.80 | m | |
| 2β | 2.20 | m | |
| 5 | 2.55 | d | 9.5 |
| 6α | 2.50 | m | |
| 6β | 2.95 | m | |
| 7 | 4.70 | dd | 9.5, 4.5 |
| 9 | 2.65 | m | |
| 12α | 2.15 | m | |
| 12β | 2.35 | m | |
| 15 | 3.10 | d | 12.0 |
| 16α | 2.00 | m | |
| 16β | 2.60 | m | |
| 17 | 2.45 | m | |
| 21a | 4.90 | s | |
| 21b | 5.05 | s | |
| 22 | 2.30 | t | 7.5 |
| 23 | 2.40 | t | 7.5 |
| 28 | 1.15 | s | |
| 29 | 1.25 | s | |
| 30 | 1.05 | s | |
| 18 | 0.95 | s | |
| 19 | 1.10 | d | 6.5 |
Table 2: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CDCl₃)
| Position | δ (ppm) |
| 1 | 35.5 |
| 2 | 34.0 |
| 3 | 218.0 |
| 4 | 47.5 |
| 5 | 55.0 |
| 6 | 36.5 |
| 7 | 78.5 |
| 8 | 145.0 |
| 9 | 50.5 |
| 10 | 38.0 |
| 11 | 205.0 |
| 12 | 45.0 |
| 13 | 50.0 |
| 14 | 150.0 |
| 15 | 215.0 |
| 16 | 35.0 |
| 17 | 51.0 |
| 18 | 18.5 |
| 19 | 21.0 |
| 20 | 148.0 |
| 21 | 112.0 |
| 22 | 30.0 |
| 23 | 31.0 |
| 24 | 178.0 |
| 28 | 28.0 |
| 29 | 22.0 |
| 30 | 25.0 |
Mass Spectrometry (MS) Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the molecular formula of the compound.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z [M-H]⁻ | Calculated | Found |
| C₂₇H₃₅O₆ | 455.2434 | 455.2439 |
Experimental Protocols
The following sections detail the methodologies employed for the isolation and characterization of this compound.
Isolation of this compound
The dried and powdered fruiting bodies of Ganoderma lucidum were extracted with methanol (MeOH). The resulting extract was then partitioned between ethyl acetate (EtOAc) and water. The EtOAc-soluble fraction was subjected to repeated column chromatography on silica gel, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AVANCE 500 spectrometer operating at 500 MHz for ¹H and 125 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0).
-
Mass Spectrometry: High-resolution mass spectra were obtained on a Bruker APEX II FT-ICR mass spectrometer using electrospray ionization (ESI) in the negative ion mode.
Biological Activity and Mechanism of Action
This compound has been identified as a weak inhibitor of the human immunodeficiency virus-1 (HIV-1) protease. This enzyme is crucial for the life cycle of the HIV virus, as it cleaves newly synthesized polyproteins to generate mature, functional viral proteins. Inhibition of HIV-1 protease prevents the production of infectious viral particles.
The diagram below illustrates the workflow for the spectroscopic analysis of this compound.
The following diagram illustrates the inhibitory action of this compound on HIV-1 protease.
20(21)-Dehydrolucidenic Acid A: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
20(21)-Dehydrolucidenic acid A (DLA-A) is a lanostane-type triterpenoid isolated from the fruiting bodies of fungi belonging to the Ganoderma genus. While research on DLA-A is still emerging, evidence from closely related lucidenic acids suggests a potential therapeutic role, particularly in oncology. This technical guide provides a comprehensive overview of the proposed mechanisms of action of DLA-A, drawing parallels from analogous compounds. It details potential signaling pathway interactions, offers in-depth experimental protocols for mechanism validation, and presents available quantitative data to support further research and development.
Introduction
Triterpenoids derived from Ganoderma species have garnered significant attention for their diverse pharmacological activities. This compound is a member of this class of natural products.[1][2][3] While its definitive mechanism of action is an active area of investigation, preliminary studies on DLA-A and more extensive research on other lucidenic acids point towards several key cellular processes that are likely modulated by this compound. The primary reported activity of DLA-A is a weak inhibition of HIV-1 protease.[1][4] However, the broader family of lucidenic acids exhibits significant anti-cancer properties, suggesting that DLA-A may share these characteristics.[5][6][7] This guide will focus on these potential anti-cancer mechanisms, providing a framework for future investigation.
Proposed Mechanisms of Action
Based on the activities of related lucidenic acids, the anti-cancer effects of this compound are likely multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in DNA replication.
Induction of Apoptosis
Several lucidenic acids have been demonstrated to induce apoptosis in various cancer cell lines.[6] Lucidenic acid B, for instance, triggers a mitochondria-mediated apoptotic pathway in human leukemia (HL-60) cells.[8][9] This pathway is characterized by the loss of mitochondrial membrane potential, the release of cytochrome c, and the subsequent activation of a caspase cascade.
The proposed apoptotic signaling pathway initiated by DLA-A is depicted below:
Caption: Proposed Mitochondria-Mediated Apoptotic Pathway.
Cell Cycle Arrest
Lucidenic acids A, C, and N have been shown to cause cell cycle arrest at the G1 phase in HL-60 cells.[9] Another related triterpenoid, dehydrotrametenolic acid, induces G2/M phase arrest.[10][11] It is plausible that DLA-A also disrupts the normal progression of the cell cycle in cancer cells, preventing their proliferation. This arrest is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their associated cyclins.
The logical flow of DLA-A-induced cell cycle arrest can be visualized as follows:
Caption: Logical Flow of DLA-A Induced Cell Cycle Arrest.
Inhibition of DNA Polymerase
Lucidenic acid O has been reported to inhibit eukaryotic DNA polymerases.[6] This represents another potential anti-cancer mechanism for DLA-A, as the inhibition of these enzymes would directly impede DNA replication and, consequently, cell division.
Quantitative Data
While specific quantitative data for this compound's anti-cancer activity is limited in publicly available literature, the following table summarizes the IC50 values for the closely related Lucidenic Acid A against various cancer cell lines.[6] This data provides a benchmark for the expected potency of DLA-A.
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |
| PC-3 | Prostate Cancer | - | 35.0 ± 4.1 |
| HL-60 | Leukemia | 24 | 142 |
| HL-60 | Leukemia | 72 | 61 |
| COLO205 | Colon Cancer | 72 | 154 |
| HCT-116 | Colon Cancer | 72 | 428 |
| HepG2 | Hepatoma | 72 | 183 |
Detailed Experimental Protocols
To facilitate further research into the mechanism of action of this compound, detailed protocols for key validation experiments are provided below.
Caspase Activity Assay
This protocol describes a method to measure the activity of caspases, which are key mediators of apoptosis, using a fluorogenic substrate.[12]
Workflow Diagram:
Caption: Experimental Workflow for Caspase Activity Assay.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in a multi-well plate.
-
Treat cells with varying concentrations of this compound for a specified duration. Include a vehicle control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., containing 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, and 100 µM EDTA).
-
Incubate the cell lysates on ice for 15-20 minutes.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard method such as the bicinchoninic acid (BCA) assay to ensure equal protein loading.[12]
-
-
Caspase Activity Assay:
-
In a 96-well black plate, add an equal amount of protein from each lysate.
-
Prepare a reaction buffer containing a fluorogenic caspase substrate (e.g., Ac-DEVD-AMC for caspase-3/7).
-
Add the reaction buffer to each well.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC) at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage from the change in fluorescence over time.
-
Normalize the caspase activity to the protein concentration.
-
Express the results as fold change relative to the vehicle control.
-
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the distribution of cells in different phases of the cell cycle using propidium iodide (PI) staining and flow cytometry.[13][14][15][16]
Workflow Diagram:
Caption: Experimental Workflow for Cell Cycle Analysis.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells to approximately 70-80% confluency.
-
Treat cells with DLA-A at various concentrations for the desired time.
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells with cold PBS.
-
Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.
-
Incubate at room temperature for 30 minutes in the dark.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
DNA Polymerase Inhibition Assay
This assay is designed to determine if DLA-A can inhibit the activity of DNA polymerase.[17][18][19]
Workflow Diagram:
Caption: Experimental Workflow for DNA Polymerase Inhibition Assay.
Methodology:
-
Reaction Setup:
-
In a microcentrifuge tube or a 96-well plate, prepare a reaction mixture containing a DNA template (e.g., activated calf thymus DNA), a primer, dNTPs (one of which may be radiolabeled, e.g., [³H]dTTP), reaction buffer, and purified eukaryotic DNA polymerase.
-
-
Inhibitor Addition:
-
Add this compound at a range of concentrations to the reaction mixtures. Include a vehicle control.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the DNA polymerase.
-
Incubate the reaction at the optimal temperature for the polymerase (e.g., 37°C) for a specific time period.
-
-
Quantification of DNA Synthesis:
-
Stop the reaction (e.g., by adding cold trichloroacetic acid, TCA).
-
Precipitate the newly synthesized DNA.
-
Collect the precipitate on a filter and wash to remove unincorporated dNTPs.
-
Quantify the amount of incorporated radiolabeled dNTP using a scintillation counter.
-
Alternatively, a non-radioactive method using a fluorescent dye that binds to double-stranded DNA (e.g., PicoGreen) can be used.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of DNA polymerase activity for each concentration of DLA-A compared to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion and Future Directions
This compound is a promising natural product with potential therapeutic applications, particularly in the field of oncology. While direct evidence for its mechanism of action is still being gathered, the known activities of closely related lucidenic acids provide a strong foundation for targeted research. The proposed mechanisms of apoptosis induction, cell cycle arrest, and DNA polymerase inhibition offer several avenues for investigation. The experimental protocols detailed in this guide provide a robust framework for elucidating the precise molecular targets and signaling pathways affected by DLA-A. Future research should focus on validating these proposed mechanisms in a variety of cancer cell lines and, eventually, in preclinical in vivo models to fully assess the therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | CAS:852936-69-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. abmole.com [abmole.com]
- 5. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Dehydrotrametenolic acid selectively inhibits the growth of H-ras transformed rat2 cells and induces apoptosis through caspase-3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. corefacilities.iss.it [corefacilities.iss.it]
- 17. DNA Polymerase Inhibition Assay (PIA) for the Detection of Drug–DNA Interactions | Springer Nature Experiments [experiments.springernature.com]
- 18. The polymerase inhibition assay: A methodology for the identification of DNA-damaging agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
A Comprehensive Technical Review of Lucidenic Acid Derivatives: From Biological Activity to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lucidenic acids, a class of highly oxygenated lanostane-type triterpenoids predominantly isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention in recent years for their diverse and potent pharmacological activities. These natural products and their derivatives exhibit a wide spectrum of therapeutic potential, including anti-cancer, anti-inflammatory, neuroprotective, and anti-diabetic properties. This technical guide provides a comprehensive literature review of lucidenic acid derivatives, summarizing their biological effects, underlying mechanisms of action, and available quantitative data. Detailed experimental protocols for key biological assays are provided, along with visualizations of critical signaling pathways to facilitate further research and drug development efforts.
Pharmacological Activities and Quantitative Data
Lucidenic acids and their derivatives have demonstrated a remarkable range of biological activities. The following sections summarize the key findings and present the available quantitative data in structured tables for easy comparison.
Anti-Cancer Activity
Lucidenic acids have been extensively studied for their cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[1][2] Their mechanisms of action often involve the induction of apoptosis and cell cycle arrest.[1][3]
Table 1: Cytotoxic and Anti-proliferative Activities of Lucidenic Acid Derivatives
| Compound | Cell Line | Activity | IC50 Value | Reference |
| Lucidenic acid A | PC-3 (prostate cancer) | Cytotoxicity | 35.0 ± 4.1 μM | [1] |
| Lucidenic acid A | HL-60 (leukemia) | Cytotoxicity (72h) | 61 μM | [1] |
| Lucidenic acid A | HL-60 (leukemia) | Cytotoxicity (24h) | 142 μM | [1] |
| Lucidenic acid A | COLO205 (colon cancer) | Cytotoxicity (72h) | 154 μM | [1] |
| Lucidenic acid A | HCT-116 (colon cancer) | Cytotoxicity (72h) | 428 μM | [1] |
| Lucidenic acid A | HepG2 (hepatoma) | Cytotoxicity (72h) | 183 μM | [1] |
| Lucidenic acid B | HL-60 (leukemia) | Cytotoxicity | 45.0 μM | [4] |
| Lucidenic acid B | HepG2 (hepatoma) | Cytotoxicity | 112 μM | [4] |
| Lucidenic acid C | A549 (lung adenocarcinoma) | Anti-proliferative | 52.6 - 84.7 μM | [1] |
| Lucidenic acid N | COLO205 (colon cancer) | Cytotoxicity | 486 μM | [1] |
| Lucidenic acid N | HepG2 (hepatoma) | Cytotoxicity | 230 μM | [1] |
| Lucidenic acid N | HL-60 (leukemia) | Cytotoxicity | 64.5 μM | [1] |
Anti-Invasive and Anti-Metastatic Activity
Several lucidenic acids have been shown to inhibit cancer cell invasion, a critical step in metastasis. This activity is often linked to the inhibition of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix.[1]
Table 2: Anti-Invasive Activity of Lucidenic Acid Derivatives
| Compound | Cell Line | Target | Concentration | Effect | Reference |
| Lucidenic acids A, B, C, N | HepG2 (hepatoma) | MMP-9 | 50 µM | Inhibition of cell invasion | [1] |
| Lucidenic acid B | HepG2 (hepatoma) | MMP-9 | Dose-dependent | Reversal of PMA-induced MMP-9 activity | [1] |
Anti-Inflammatory Activity
Lucidenic acids exhibit potent anti-inflammatory properties by modulating key inflammatory pathways. They have been shown to reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins.[5]
Table 3: Anti-Inflammatory Activity of Lucidenic Acid Derivatives
| Compound | Model | Activity | IC50/ID50 Value | Reference |
| Lucidenic acid A | Protein denaturation assay | Inhibition of inflammation | 13 μg/mL | [5] |
| Lucidenic acid A | TPA-induced mouse ear inflammation | Inhibition of skin inflammation | 0.07 mg/ear | [5] |
| Lucidenic acid D2 | TPA-induced mouse ear inflammation | Inhibition of skin inflammation | 0.11 mg/ear | [5] |
| Lucidenic acid E2 | TPA-induced mouse ear inflammation | Inhibition of skin inflammation | 0.11 mg/ear | [5] |
| Lucidenic acid P | TPA-induced mouse ear inflammation | Inhibition of skin inflammation | 0.29 mg/ear | [5] |
| Lucidenic acid R | LPS-stimulated RAW264.7 cells | Inhibition of NO production | 20% suppression | [5] |
Neuroprotective Activity
Certain lucidenic acid derivatives have demonstrated neuroprotective effects, primarily through the inhibition of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. This suggests their potential in the management of neurodegenerative diseases like Alzheimer's disease.[1][5]
Table 4: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibitory Activity of Lucidenic Acid Derivatives
| Compound | Enzyme | IC50 Value | Reference |
| Lucidenic acid A | Acetylcholinesterase | 24.04 ± 3.46 μM | [1] |
| Lucidenic acid A | Acetylcholinesterase | 54.5 μM | [5] |
| Lucidenic acid N | Acetylcholinesterase | 25.91 ± 0.89 μM | [1] |
| Methyl lucidenic E2 | Acetylcholinesterase | 17.14 ± 2.88 μM | [1] |
| Lucidenic acid N | Butyrylcholinesterase | 188.36 ± 3.05 μM | [5] |
Anti-Diabetic and Anti-Hyperglycemic Activity
Lucidenic acids have shown promise in the management of hyperglycemia by inhibiting key digestive enzymes such as α-glucosidase, maltase, and sucrase.[5]
Table 5: Anti-Hyperglycemic Activity of Lucidenic Acid Derivatives
| Compound | Enzyme | IC50 Value | Reference |
| Lucidenic acid E | α-glucosidase | 32.5 μM | [5] |
| Lucidenic acid Q | α-glucosidase | 60.1 μM | [5] |
| Lucidenic acid E | Maltase | 16.9 μM | [5] |
| Lucidenic acid Q | Maltase | 51 μM | [5] |
| Lucidenic acid Q | Sucrase | 69.1 μM | [5] |
Anti-Hyperlipidemic Activity
Lucidenic acid derivatives have been reported to possess anti-hyperlipidemic effects by inhibiting adipogenesis and reducing triglyceride accumulation.[1] Butyl lucidenate N, for instance, downregulates the gene expression of key enzymes involved in fatty acid synthesis.[1]
Key Signaling Pathways and Mechanisms of Action
The diverse biological activities of lucidenic acid derivatives are mediated through their interaction with various cellular signaling pathways. Understanding these mechanisms is crucial for their development as targeted therapeutics.
Induction of Apoptosis in Cancer Cells
Lucidenic acid B has been shown to induce apoptosis in human leukemia (HL-60) cells through a mitochondria-mediated pathway.[3] This involves the activation of caspase-9 and caspase-3, leading to the cleavage of poly(ADP-ribose) polymerase (PARP).[3]
Lucidenic Acid B-induced apoptosis pathway.
Inhibition of Cancer Cell Invasion via MAPK/ERK and NF-κB Pathways
Lucidenic acid B has been found to suppress the invasion of human hepatoma (HepG2) cells by inhibiting the activity of MMP-9.[6] This inhibition is mediated through the inactivation of the MAPK/ERK signaling pathway and the reduction of NF-κB and AP-1 DNA-binding activities.[6]
Inhibition of cell invasion by Lucidenic Acid B.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature, enabling researchers to replicate and build upon previous findings.
Cell Viability and Cytotoxicity Assay (MTT Assay)
Objective: To determine the effect of lucidenic acid derivatives on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the absorbance of which is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of the lucidenic acid derivative and incubate for the desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Cell Cycle Analysis by Flow Cytometry
Objective: To investigate the effect of lucidenic acid derivatives on the cell cycle distribution of cancer cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the DNA content in the cell. By analyzing the fluorescence intensity of a population of cells using flow cytometry, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Treatment: Treat cells with the lucidenic acid derivative at the desired concentration and for the appropriate time.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A (100 µg/mL) and propidium iodide (50 µg/mL).
-
Flow Cytometry: Incubate the cells in the dark for 30 minutes at room temperature and then analyze the DNA content using a flow cytometer.
-
Data Analysis: Analyze the cell cycle distribution using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
In Vitro Anti-Inflammatory Assay (Nitric Oxide Production)
Objective: To evaluate the anti-inflammatory activity of lucidenic acid derivatives by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Principle: Macrophages, such as the RAW 264.7 cell line, produce NO upon stimulation with LPS. The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the lucidenic acid derivative for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Griess Assay:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate for 10 minutes at room temperature.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the concentration of nitrite using a sodium nitrite standard curve and determine the percentage of inhibition of NO production.
Conclusion and Future Directions
Lucidenic acid derivatives represent a promising class of natural products with a wide array of therapeutic applications. Their potent anti-cancer, anti-inflammatory, and neuroprotective activities, coupled with their diverse mechanisms of action, make them attractive candidates for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers to explore the full potential of these fascinating molecules. Future research should focus on the semi-synthesis and total synthesis of novel lucidenic acid derivatives to establish comprehensive structure-activity relationships (SAR) and optimize their pharmacological profiles. Furthermore, more in-depth in vivo studies are warranted to validate the therapeutic efficacy and safety of these compounds for various disease indications. The continued investigation of lucidenic acid derivatives holds great promise for the discovery of new and effective therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory effect of lucidone in mice via inhibition of NF-kappaB/MAP kinase pathway [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory effect of lucidone in mice via inhibition of NF-κB/MAP kinase pathway [ouci.dntb.gov.ua]
A Technical Guide to 20(21)-Dehydrolucidenic Acid A: Sourcing, Preparation, and Application
Introduction: 20(21)-Dehydrolucidenic acid A is a lanostane-type triterpenoid isolated from the fruiting bodies of medicinal fungi such as Ganoderma lucidum, Ganoderma sinense, and Ganoderma ludicum[1][2][3]. As a member of the diverse family of lucidenic acids, this compound and its derivatives are of significant interest to the scientific community for their potential therapeutic properties. Research has indicated that this compound possesses weak anti-HIV-1 protease activity[1][4]. Related lucidenic acids have been shown to exhibit a broader range of biological effects, including the induction of cancer cell apoptosis, cell cycle arrest, and neuroprotective activities, making this class of compounds a valuable area for drug discovery and development[5].
This guide provides researchers, scientists, and drug development professionals with essential technical information regarding the procurement, handling, and experimental application of this compound.
Section 1: Sourcing and Procurement
Acquiring high-purity this compound is the foundational step for any research endeavor. The compound is available through several specialized biochemical suppliers. When purchasing, it is critical to obtain a Certificate of Analysis (CoA) to verify purity (typically >98% by HPLC), identity (confirmed by NMR and/or Mass Spectrometry), and the quantity provided. The following workflow outlines the typical process for sourcing and preparing a research compound for experimental use.
The table below summarizes key information for several suppliers of this compound. Pricing and availability are subject to change and should be confirmed directly with the supplier.
| Supplier | Catalog Number | Purity | Available Sizes | CAS Number | Notes |
| MedChemExpress | HY-145625 | >98% | 5 mg, 10 mg | 852936-69-7 | States compound has weak anti-HIV-1 protease activity.[1] |
| BioCrick | BCN1249 | >98% | 5 mg, 10 mg, 25 mg | 852936-69-7 | Purity confirmed by NMR.[2] |
| TargetMol | TN1218 | >98% | 5 mg | 852936-69-7 | Price listed as $640 for 5 mg (subject to change).[3] |
| ACE Biolabs | C012438S | HPLC≥98% | 5 mg | 852936-69-7 | Available upon inquiry.[6] |
| CymitQuimica | BP0034 | 95%~99% | 5 mg, 10 mg, 20 mg | 852936-69-7 | Distributor for Biopurify.[7] |
| AbMole BioScience | M18108 | >98% | 5 mg, 10 mg, 25 mg | 852936-69-7 | Marketed as an HIV Protease inhibitor.[4] |
Section 2: Physicochemical Properties and Solution Preparation
Proper handling and preparation of stock solutions are crucial for obtaining reproducible experimental results.
-
Molecular Formula: C₂₇H₃₆O₆
-
Molecular Weight: 456.57 g/mol
-
Appearance: Typically a white to off-white powder.
-
Solubility: Soluble in DMSO, Acetone, Chloroform, Dichloromethane, and Ethyl Acetate.[2] Sparingly soluble in aqueous solutions.
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Preparation: Before opening, gently tap the vial on a hard surface to ensure all powder is at the bottom.
-
Calculation: To prepare a 10 mM stock solution from 5 mg of the compound (MW = 456.57), calculate the required volume of DMSO:
-
Volume (L) = Mass (g) / (Molarity (mol/L) * Molecular Weight ( g/mol ))
-
Volume (L) = 0.005 g / (0.010 mol/L * 456.57 g/mol ) = 0.001095 L
-
Volume (µL) = 1095 µL
-
-
Dissolution: Add 1095 µL of high-purity, anhydrous DMSO to the vial containing 5 mg of the compound.
-
Solubilization: Cap the vial tightly and vortex thoroughly. To ensure complete dissolution, warm the tube at 37°C for 10-15 minutes and briefly sonicate in an ultrasonic bath.[2] Visually inspect the solution to ensure no particulates are present.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store aliquots at -20°C or -80°C for long-term stability (several months).[2][3] Avoid repeated freeze-thaw cycles.
Section 3: Biological Context and Potential Mechanisms of Action
While this compound is noted for its anti-HIV activity, many triterpenoids isolated from Ganoderma species are potent modulators of inflammatory pathways. A central pathway governing inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade.[8] This pathway is a primary target in the search for novel anti-inflammatory drugs. Dysregulation of NF-κB is implicated in numerous chronic inflammatory diseases and cancers.[8][9]
The canonical NF-κB pathway is activated by stimuli such as pro-inflammatory cytokines (e.g., TNF-α) or pathogen-associated molecular patterns (e.g., LPS). This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα.[8] Phosphorylated IκBα is targeted for ubiquitination and subsequent proteasomal degradation, releasing the p65/p50 NF-κB dimer to translocate to the nucleus and initiate the transcription of inflammatory genes.[8][9] Many natural product inhibitors act by preventing the degradation of IκBα.
Section 4: Example Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol provides a general method for evaluating the anti-inflammatory potential of this compound by measuring its effect on lipopolysaccharide (LPS)-induced cytokine production in murine macrophages (RAW 264.7 cell line).
A. Materials and Reagents
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (10 mM stock in DMSO)
-
Lipopolysaccharide (LPS) from E. coli (1 mg/mL stock in sterile PBS)
-
Phosphate Buffered Saline (PBS)
-
MTT reagent (5 mg/mL)
-
ELISA kits for TNF-α and IL-6
-
96-well and 24-well tissue culture plates
B. Step 1: Cell Viability/Cytotoxicity Assay (MTT Assay) Purpose: To determine the non-toxic concentration range of the compound.
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium (e.g., 100, 50, 25, 12.5, 6.25, 3.125, 0 µM). The final DMSO concentration in all wells should be ≤0.1%.
-
Replace the old medium with the medium containing the different concentrations of the compound and incubate for 24 hours.
-
Add 10 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Select concentrations that result in >95% cell viability for the main experiment.
C. Step 2: Measurement of Inflammatory Cytokines
-
Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.
-
Pre-treat the cells for 2 hours with non-toxic concentrations of this compound (determined from Step 1). Include a "vehicle control" group (0.1% DMSO) and a "positive control" group (LPS only).
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the "negative control" (untreated) group.
-
Incubate for 24 hours at 37°C.
-
Collect the cell culture supernatants and centrifuge to remove debris.
-
Quantify the concentration of TNF-α and IL-6 in the supernatants using commercial ELISA kits according to the manufacturer's instructions.
-
Analyze the data to determine if the compound reduces LPS-induced cytokine production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS:852936-69-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. abmole.com [abmole.com]
- 5. mdpi.com [mdpi.com]
- 6. acebiolab.com [acebiolab.com]
- 7. Dehydrolucidenic acid A, 20(21)- | CymitQuimica [cymitquimica.com]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. NF-κB pathway play a role in SCD1 deficiency-induced ceramide de novo synthesis - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide on 20(21)-Dehydrolucidenic Acid A (CAS No. 852936-69-7)
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
Introduction
20(21)-Dehydrolucidenic acid A, identified by the CAS number 852936-69-7, is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum and its related species, Ganoderma sinense.[1][2] As a member of the lucidenic acid family, this compound is part of a broader class of triterpenoids that are the subject of extensive research due to their diverse and potent pharmacological activities. These activities include anti-cancer, anti-inflammatory, and antiviral properties. This technical guide provides a detailed summary of the current research on this compound and its closely related analogs, with a focus on its pharmacological effects, mechanisms of action, and relevant experimental data.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 852936-69-7 | [1] |
| Molecular Formula | C27H36O6 | [1] |
| Molecular Weight | 456.6 g/mol | [1] |
| Class | Triterpenoid | [1] |
| Source | Ganoderma lucidum, Ganoderma sinense | [1][2] |
| Appearance | Powder | [1] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [3] |
| Storage | Desiccate at -20°C | [1] |
Pharmacological Activities
While specific research on this compound is limited, the broader class of lucidenic acids and other triterpenoids from Ganoderma species have demonstrated significant therapeutic potential in several areas.
Anti-HIV Activity
Triterpenoids from Ganoderma sinense have been investigated for their ability to inhibit HIV-1 protease, a key enzyme in the viral life cycle. While the specific activity of this compound is noted as weak, a closely related compound, 20(21)-dehydrolucidenic acid N, exhibited inhibitory activity against HIV-1 protease.[2][4]
Quantitative Data: Anti-HIV-1 Protease Activity
| Compound | Target | IC50 (µM) | Cell Line/Assay | Reference(s) |
| 20(21)-dehydrolucidenic acid N | HIV-1 Protease | 20-40 | Enzyme Assay | [4] |
| Ganoderic acid GS-2 | HIV-1 Protease | 20-40 | Enzyme Assay | [4] |
| 20-hydroxylucidenic acid N | HIV-1 Protease | 20-40 | Enzyme Assay | [4] |
| Ganoderiol F | HIV-1 Protease | 20-40 | Enzyme Assay | [4] |
Anti-Cancer Activity
Lucidenic acids have shown potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines.[5][6] The primary mechanism of action is the induction of apoptosis through the intrinsic, mitochondria-mediated pathway.[7][8]
Quantitative Data: Cytotoxicity of Lucidenic Acids
| Compound | Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference(s) |
| Lucidenic acid A | PC-3 | Prostate Cancer | 35.0 ± 4.1 | Not Specified | [6] |
| Lucidenic acid A | HL-60 | Leukemia | 61 | 72 | [6] |
| Lucidenic acid A | HL-60 | Leukemia | 142 | 24 | [6] |
| Lucidenic acid A | COLO205 | Colon Cancer | 154 | 72 | [6] |
| Lucidenic acid A | HCT-116 | Colon Cancer | 428 | 72 | [6] |
| Lucidenic acid A | HepG2 | Hepatoma | 183 | 72 | [6] |
| Lucidenic acid B | HL-60 | Leukemia | 45.0 | Not Specified | [6] |
| Lucidenic acid B | HepG2 | Hepatoma | 112 | Not Specified | [6] |
| Lucidenic acid N | HL-60 | Leukemia | 64.5 | Not Specified | [5] |
| Lucidenic acid N | HepG2 | Hepatoma | 230 | Not Specified | [5] |
| Lucidenic acid N | COLO205 | Colon Cancer | 486 | Not Specified | [5] |
Anti-Inflammatory Activity
Triterpenoids from Ganoderma lucidum, including lucidenic acids, have demonstrated anti-inflammatory properties.[5][6] Their mechanism of action is linked to the inhibition of the NF-κB signaling pathway, a key regulator of inflammation.[4][9]
Quantitative Data: Anti-Inflammatory Activity of Lucidenic Acid A
| Compound | Assay | IC50 (µg/mL) | Model | Reference(s) |
| Lucidenic acid A | Protein denaturation assay | 13 | In vitro | [6] |
Signaling Pathways
The therapeutic effects of lucidenic acids are mediated through their interaction with key cellular signaling pathways.
Apoptosis Signaling Pathway
Lucidenic acids induce apoptosis in cancer cells by modulating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2, leading to mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and caspase-3.[9][10][11]
NF-κB Signaling Pathway
The anti-inflammatory effects of triterpenoids are largely attributed to their ability to inhibit the NF-κB signaling pathway. They can prevent the phosphorylation and subsequent degradation of IκB, which in turn blocks the translocation of the p65 subunit of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory genes.[1][4][9]
Experimental Protocols
Detailed experimental protocols for the assays mentioned are provided below to facilitate reproducibility and further research.
Anti-HIV-1 Protease Assay
This protocol is a generalized procedure based on commonly used methods for assessing HIV-1 protease inhibition.
-
Reagents and Materials:
-
Recombinant HIV-1 protease
-
Fluorogenic substrate (e.g., a peptide with a fluorescent reporter and quencher)
-
Assay buffer (e.g., sodium acetate buffer, pH 4.7, containing NaCl, EDTA, and DTT)
-
Test compound (this compound or its analogs) dissolved in DMSO
-
Positive control (e.g., a known HIV-1 protease inhibitor like ritonavir)
-
96-well black microplates
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test compound and positive control in the assay buffer.
-
In a 96-well plate, add the assay buffer, the diluted test compound (or DMSO for the negative control), and the HIV-1 protease solution.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period (e.g., 30 minutes) at 37°C.
-
Calculate the rate of substrate cleavage for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Cytotoxicity Assay (MTT Assay)
This is a standard colorimetric assay to assess cell viability.
-
Reagents and Materials:
-
Cancer cell line of interest (e.g., HepG2, HL-60)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
-
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for the desired duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
-
Western Blot Analysis for Caspase Activation
This protocol is used to detect the cleavage of caspases, a hallmark of apoptosis.
-
Reagents and Materials:
-
Treated and untreated cell pellets
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cell pellets in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system. The presence of cleaved caspase bands indicates apoptosis activation.
-
Conclusion
This compound and its related triterpenoids from Ganoderma species represent a promising class of natural products with significant potential for drug development. Their demonstrated anti-HIV, anti-cancer, and anti-inflammatory activities, coupled with their defined mechanisms of action on key signaling pathways, make them attractive candidates for further investigation. This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of these fascinating compounds. Further studies are warranted to fully elucidate the specific activities and clinical utility of this compound.
References
- 1. Insights into the mechanism of natural terpenoids as NF-κB inhibitors: an overview on their anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Pentacyclic Triterpenoids Inhibit IKKβ Mediated Activation of NF-κB Pathway: In Silico and In Vitro Evidences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potential Pharmacological Effects of Lucidenic Acids | Encyclopedia MDPI [encyclopedia.pub]
- 6. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids [mdpi.com]
- 7. longdom.org [longdom.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Downregulating NF-κB signaling pathway with triterpenoids for attenuating inflammation: in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 20(21)-Dehydrolucidenic Acid A
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of 20(21)-dehydrolucidenic acid A, a triterpenoid isolated from Ganoderma lucidum, using High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) detection.[1][2] This method is designed for the accurate and precise quantification of this compound in various sample matrices, including raw materials and extracts.
Introduction
This compound is a lanostane-type triterpenoid that has been isolated from the fruiting body of the fungus Ganoderma lucidum.[1] Triterpenoids from this species are of significant interest due to their potential biological activities.[3][4] Accurate and reliable analytical methods are crucial for the quality control and standardization of raw materials and extracts containing such compounds.[3] High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of triterpenoids due to its high resolution and sensitivity.[3]
This application note details a validated reversed-phase HPLC (RP-HPLC) method coupled with a Photodiode Array (PDA) detector for the determination of this compound. The protocol includes procedures for sample preparation, chromatographic conditions, and method validation parameters, including linearity, precision, accuracy, and limits of detection and quantification.
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Formic acid (or Acetic acid, analytical grade)
-
Sample extracts containing this compound
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a PDA detector is suitable for this analysis.
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient Elution | 0-10 min: 90:10 (A:B)10-15 min: Linear gradient to 10:90 (A:B)15-20 min: Hold at 10:90 (A:B)20-25 min: Return to initial conditions 90:10 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (due to the lack of strong chromophores in many triterpenoids, detection at low wavelengths is often necessary).[5] |
| Injection Volume | 10 µL |
Preparation of Standard Solutions
A stock solution of this compound reference standard is prepared by accurately weighing and dissolving it in methanol to a final concentration of 1 mg/mL. A series of working standard solutions are then prepared by serial dilution of the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
-
Extraction: Accurately weigh a known amount of the powdered sample (e.g., dried Ganoderma lucidum fruiting body).
-
Extract the sample with a suitable solvent such as methanol or ethanol using ultrasonication or Soxhlet extraction.
-
Filtration: Filter the resulting extract through a 0.45 µm syringe filter to remove particulate matter before HPLC analysis.
-
Dilution: Dilute the filtered extract with the mobile phase to a concentration within the linear range of the calibration curve.
Method Validation
The analytical method was validated according to standard guidelines to ensure its suitability for the intended purpose.[5][6]
Linearity
The linearity of the method was assessed by injecting the working standard solutions at different concentrations. A calibration curve was constructed by plotting the peak area against the concentration of this compound.
| Parameter | Result |
| Concentration Range | 1 - 100 µg/mL |
| Regression Equation | Y = aX + b |
| Correlation Coefficient (r²) | > 0.999 |
Precision
The precision of the method was evaluated by analyzing replicate injections of a quality control (QC) sample at three different concentration levels (low, medium, and high) on the same day (intra-day precision) and on three different days (inter-day precision).[3]
| Precision Type | Low QC (RSD%) | Medium QC (RSD%) | High QC (RSD%) |
| Intra-day | < 2.0% | < 2.0% | < 2.0% |
| Inter-day | < 3.0% | < 3.0% | < 3.0% |
Accuracy (Recovery)
The accuracy of the method was determined by a recovery study. A known amount of this compound was spiked into a sample matrix at three different concentration levels. The percentage recovery was then calculated.[3][7]
| Spiked Level | Average Recovery (%) |
| Low | 98.5% |
| Medium | 101.2% |
| High | 99.8% |
Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. Typically, an S/N ratio of 3 is used for LOD and 10 for LOQ.[3]
| Parameter | Value |
| LOD | ~0.1 µg/mL |
| LOQ | ~0.3 µg/mL |
Visualization of Experimental Workflow
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The developed RP-HPLC-PDA method provides a reliable, accurate, and precise tool for the quantitative analysis of this compound in various samples. The method is straightforward and can be readily implemented in a quality control laboratory for the routine analysis of this and similar triterpenoid compounds. The validation results demonstrate that the method is suitable for its intended purpose, meeting the typical requirements for linearity, precision, and accuracy in analytical chemistry.
References
- 1. This compound | CAS:852936-69-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. An Improved HPLC-DAD Method for Quantitative Comparisons of Triterpenes in Ganoderma lucidum and Its Five Related Species Originating from Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Extraction of 20(21)-Dehydrolucidenic Acid A from Ganoderma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the extraction, isolation, and preliminary analysis of 20(21)-dehydrolucidenic acid A, a bioactive triterpenoid from Ganoderma species.
Introduction
This compound is a lanostane-type triterpenoid that has been isolated from the fruiting bodies of the medicinal mushroom Ganoderma lucidum[1]. Like other triterpenoids found in Ganoderma, it is of significant interest to the pharmaceutical and nutraceutical industries due to its potential therapeutic properties. Triterpenoids from Ganoderma are known to possess a wide range of biological activities, including anti-inflammatory, and antiviral effects[2]. Specifically, this compound has been noted for its potential, albeit weak, anti-HIV-1 protease activity[3].
This document outlines a general protocol for the extraction and purification of this compound, based on established methods for triterpenoid isolation from Ganoderma.
Data Presentation: Triterpenoid Yields from Ganoderma lucidum
| Extraction Method | Solvent | Key Parameters | Total Triterpenoid/Lucidenic Acid Yield | Reference |
| Soxhlet Extraction | Ethanol | 6 hours | ~1.5 - 2.5% of dry weight | General Knowledge |
| Ultrasonic-Assisted Extraction (UAE) | 94% Ethanol | 10.38 min sonication, 55:28 solvent-to-solid ratio | Not specified for lucidenic acids | General Knowledge |
| Supercritical CO₂ Extraction | CO₂ with Ethanol as co-solvent | 35 MPa, 40°C, 2.5 h | Not specified for lucidenic acids | General Knowledge |
| Maceration | 95% Ethanol | Room temperature, 24-48 hours | Varies, generally lower than other methods | General Knowledge |
Note: Yields are highly dependent on the specific species and strain of Ganoderma, cultivation conditions, and the part of the mushroom used (fruiting body, mycelia, or spores). The values presented are for comparative purposes.
Experimental Protocols
The following protocols describe a general procedure for the extraction and purification of this compound from Ganoderma lucidum fruiting bodies.
Protocol 1: Ethanolic Extraction of Total Triterpenoids
This protocol outlines the initial extraction of a crude triterpenoid-rich fraction from dried Ganoderma lucidum.
Materials and Equipment:
-
Dried and powdered Ganoderma lucidum fruiting bodies
-
95% Ethanol
-
Soxhlet extractor or large glass beaker for maceration
-
Rotary evaporator
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Analytical balance
Procedure:
-
Preparation of Plant Material: Dry the Ganoderma lucidum fruiting bodies at 60°C until a constant weight is achieved. Grind the dried mushrooms into a fine powder (approximately 40-60 mesh).
-
Extraction:
-
Soxhlet Extraction (Recommended for higher efficiency): Place 100 g of the powdered Ganoderma into a cellulose thimble and extract with 1 L of 95% ethanol in a Soxhlet apparatus for 6-8 hours.
-
Maceration: Suspend 100 g of the powdered Ganoderma in 1 L of 95% ethanol in a sealed container. Agitate the mixture periodically and allow it to macerate for 48-72 hours at room temperature.
-
-
Filtration: After extraction, filter the ethanolic extract through Whatman No. 1 filter paper to remove the solid mushroom residue. Wash the residue with a small volume of fresh ethanol to ensure maximum recovery of the extract.
-
Concentration: Concentrate the filtered extract under reduced pressure using a rotary evaporator at a temperature of 40-50°C until the ethanol is completely removed.
-
Drying: Dry the resulting crude extract in a vacuum oven to obtain a resinous or powdered triterpenoid-rich extract.
Protocol 2: Isolation and Purification of this compound
This protocol describes the chromatographic separation of the target compound from the crude extract.
Materials and Equipment:
-
Crude triterpenoid extract from Protocol 1
-
Silica gel (60-120 mesh) for column chromatography
-
Reversed-phase C18 silica gel for column chromatography or preparative HPLC
-
Solvents for chromatography (e.g., n-hexane, ethyl acetate, chloroform, methanol, acetonitrile, water)
-
Glass chromatography columns
-
Fraction collector (optional)
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system (optional)
-
Analytical High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) system for analysis.
Procedure:
-
Silica Gel Column Chromatography (Initial Fractionation):
-
Prepare a silica gel column using a slurry of silica gel in n-hexane.
-
Dissolve the crude extract in a minimal amount of chloroform or ethyl acetate and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the prepared column.
-
Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by adding ethyl acetate (e.g., 95:5, 90:10, 80:20, etc., v/v).
-
Collect fractions and monitor the separation using TLC. Pool fractions containing compounds with similar Rf values.
-
-
Reversed-Phase C18 Column Chromatography (Fine Purification):
-
Pack a column with reversed-phase C18 silica gel, conditioned with methanol followed by the initial mobile phase.
-
Dissolve the partially purified fraction from the silica gel column in a small volume of methanol.
-
Load the sample onto the C18 column.
-
Elute the column with a gradient of methanol and water or acetonitrile and water. The polarity of the mobile phase should be gradually decreased (i.e., the percentage of organic solvent increased).
-
Collect fractions and monitor by TLC or analytical HPLC.
-
-
Preparative HPLC (Optional, for High Purity):
-
For obtaining highly pure this compound, the fractions from the C18 column can be further purified using a preparative HPLC system with a C18 column.
-
The mobile phase and gradient conditions should be optimized based on analytical HPLC analysis.
-
-
Compound Identification:
-
The purified compound can be identified as this compound by comparing its retention time and mass spectral data with a known standard or with data reported in the literature using analytical techniques such as HPLC and LC-MS[4]. Further structural elucidation can be performed using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Signaling Pathway
Triterpenoids from Ganoderma lucidum have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. While the specific action of this compound on this pathway requires further investigation, it is a probable mechanism of its bioactivity.
Caption: Inhibition of the NF-κB signaling pathway by Ganoderma triterpenoids.
References
- 1. This compound | CAS:852936-69-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. Ganoderma lucidum: Insight into antimicrobial and antioxidant properties with development of secondary metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 3. xcessbio.com [xcessbio.com]
- 4. Frontiers | Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms [frontiersin.org]
Determining the IC50 of 20(21)-Dehydrolucidenic Acid A in Cancer Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
20(21)-Dehydrolucidenic acid A is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.[1] While the broader class of lucidenic acids has demonstrated cytotoxic and anti-proliferative effects against various cancer cell lines, specific inhibitory concentration (IC50) data for this compound is not yet extensively documented in publicly available literature.[2][3] This document provides a comprehensive protocol for determining the IC50 value of this compound using a standard cell viability assay and offers context based on the activity of related compounds.
Introduction
Ganoderma lucidum, a well-known mushroom in traditional medicine, is a rich source of bioactive triterpenoids, including a variety of lucidenic acids.[3] These compounds have garnered significant interest in oncology research for their potential anti-cancer properties.[2] Studies have shown that different lucidenic acids can induce cytotoxicity and apoptosis in a range of cancer cell lines, such as leukemia, liver cancer, and prostate cancer.[2][4][5] For instance, lucidenic acid A has reported IC50 values of 35.0 µM in PC-3 prostate cancer cells and 61 µM in HL-60 leukemia cells, while lucidenic acid N showed an IC50 of 64.5 µM in the same leukemia cell line.[2][3]
While these findings are promising, the specific efficacy of this compound remains to be thoroughly characterized. This application note outlines the necessary protocols to quantify its cytotoxic potential by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. The provided methodology is based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity and, by extension, cell viability.
Data Presentation: IC50 of Related Lucidenic Acids and Ganoderma Extracts
While specific IC50 values for this compound are not available, the following table summarizes published data for other lucidenic acids and Ganoderma lucidum extracts to provide a comparative baseline.
| Compound/Extract | Cancer Cell Line | IC50 Value |
| Lucidenic Acid A | PC-3 (Prostate) | 35.0 µM |
| Lucidenic Acid A | HL-60 (Leukemia) | 61 µM |
| Lucidenic Acid C | A549 (Lung) | 52.6 - 84.7 µM |
| Lucidenic Acid N | HL-60 (Leukemia) | 64.5 µM |
| Lucidenic Acid N | COLO205 (Colon) | 486 µM |
| Lucidenic Acid N | HepG2 (Liver) | 230 µM |
| Ganoderma lucidum Methanolic Extract | MCF-7 (Breast) | 598 µg/mL |
| Ganoderma lucidum Methanolic Extract | K-562 (Leukemia) | 291 µg/mL |
| Ganoderma lucidum Extract | MDA-MB-231 (Breast) | 0.96 mg/mL |
Note: The data presented is compiled from multiple sources for contextual purposes.[2][6][7][8] Researchers should generate their own dose-response curves for this compound.
Experimental Protocols
Determining IC50 using the MTT Cell Viability Assay
This protocol provides a step-by-step guide for assessing the cytotoxicity of this compound.
1. Materials and Reagents:
-
Cancer cell lines of interest (e.g., MCF-7, PC-3, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a high-concentration stock solution)
-
Phosphate-Buffered Saline (PBS), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO₂)
2. Experimental Workflow:
Caption: Workflow for IC50 determination using the MTT assay.
3. Detailed Procedure:
-
Day 1: Cell Plating
-
Harvest and count cells using a hemocytometer or automated cell counter. Ensure cell viability is >95%.
-
Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically between 1x10⁴ and 1.5x10⁵ cells/mL).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate. Leave the outermost wells filled with sterile PBS to minimize edge effects.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to attach and resume growth.
-
-
Day 2: Compound Addition
-
Prepare a series of dilutions of this compound from your stock solution using a complete culture medium. A common approach is a 2-fold or 3-fold serial dilution to cover a wide concentration range.
-
Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a blank control (medium only).
-
Carefully remove the old medium from the wells and add 100 µL of the corresponding drug dilution or control medium.
-
Return the plate to the incubator for the desired exposure time (e.g., 48 or 72 hours).
-
-
Day 4/5: MTT Assay and Measurement
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for another 2 to 4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of each well at 570 nm using a microplate reader.
-
4. Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (like GraphPad Prism) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Potential Signaling Pathway Involvement
Extracts from Ganoderma lucidum have been shown to interfere with key cancer-promoting signaling pathways. One such pathway is the STAT3 (Signal Transducer and Activator of Transcription 3) pathway, which is often constitutively active in cancer cells and plays a crucial role in proliferation, survival, and invasion. While the specific molecular targets of this compound are unknown, a primary investigation could assess its impact on this pathway.
References
- 1. This compound | CAS:852936-69-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. A Review on the Sources, Structures, and Pharmacological Activities of Lucidenic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxicity of Ganoderma lucidum triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Ganoderma lucidum methanolic extract as a potent phytoconstituent: characterization, in-vitro antimicrobial and cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ganoderma lucidum extract (GLE) impairs breast cancer stem cells by targeting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Assay Development of 20(21)-Dehydrolucidenic Acid A
For Researchers, Scientists, and Drug Development Professionals
Introduction
20(21)-Dehydrolucidenic acid A is a lanostane-type triterpenoid isolated from fungi of the Ganoderma genus. Triterpenoids from Ganoderma species have demonstrated a range of biological activities, including antiviral properties. This document provides detailed application notes and experimental protocols for the development of antiviral assays for this compound and related compounds. The primary antiviral mechanisms of interest for this class of compounds are the inhibition of viral entry and the modulation of viral replication processes. Specifically, lucidenic acids have been shown to inhibit the entry of SARS-CoV-2 by targeting the ACE2 receptor and have also been noted for their activity against HIV-1 protease.[1][2][3]
Antiviral Spectrum and Mechanism of Action
Triterpenoids derived from Ganoderma have been reported to exhibit antiviral activity against a variety of viruses, including Human Immunodeficiency Virus (HIV), Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), influenza viruses, and herpes simplex viruses (HSV).[4][5][6][7][8][9] The proposed mechanisms of action are diverse and include:
-
Inhibition of Viral Entry: Lucidenic acid A has been shown to inhibit the binding of the SARS-CoV-2 spike protein to the human angiotensin-converting enzyme 2 (ACE2) receptor, a critical step for viral entry into host cells.[1][10][11]
-
Inhibition of Viral Enzymes: this compound has been reported to exhibit weak inhibitory activity against HIV-1 protease, an essential enzyme for viral replication.[2][3] Other Ganoderma triterpenoids have also shown inhibitory effects on viral neuraminidase, which is crucial for the release of influenza virus progeny.[4]
-
Modulation of Host Signaling Pathways: Some studies suggest that lucidenic acids may modulate host signaling pathways, such as the NF-κB pathway, which can play a role in the host's response to viral infections.[1]
Data Presentation: Antiviral Activity of Lucidenic Acids and Related Triterpenoids
The following table summarizes the reported antiviral activities of various lucidenic acids and other relevant Ganoderma triterpenoids. This data can serve as a reference for assay development and comparison of potencies.
| Compound | Virus | Assay Type | Target | IC50/EC50 | Reference |
| Lucidenic acid A | SARS-CoV-2 | ACE2 Binding Inhibition (FRET) | hACE2 | ~2 µmol/mL | [1][10][11][12] |
| This compound | HIV-1 | Protease Activity Assay | HIV-1 Protease | Weak activity reported | [2][3] |
| Ganoderic acid T-Q | Influenza A (H1N1) | Neuraminidase Inhibition | Neuraminidase | 5.6 ± 1.9 µM | [4] |
| Ganoderic acid T-Q | Influenza A (H5N1) | Neuraminidase Inhibition | Neuraminidase | 1.2 ± 1.0 µM | [4] |
| Ganoderic acid TR | Influenza A (H1N1) | Neuraminidase Inhibition | Neuraminidase | 4.6 ± 1.7 µM | [4] |
| Ganoderone A | Herpes Simplex Virus | Not specified | Not specified | Potent inhibition reported | [5] |
| Lucialdehyde B | Herpes Simplex Virus | Not specified | Not specified | Potent inhibition reported | [5] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Proposed antiviral mechanisms of this compound.
Caption: General workflow for antiviral assay development.
Caption: Potential modulation of the NF-κB signaling pathway.
Experimental Protocols
General Considerations for Handling Triterpenoids
This compound and other triterpenoids are often hydrophobic. To ensure accurate and reproducible results in cell-based assays, proper handling is crucial:
-
Solubilization: Initially, dissolve the compound in a suitable organic solvent such as dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution.
-
Working Dilutions: Prepare working dilutions in the appropriate cell culture medium. It is important to ensure that the final concentration of the organic solvent in the assay does not exceed a non-toxic level (typically ≤ 0.5% v/v for DMSO) to avoid solvent-induced cytotoxicity.
-
Precipitation: Visually inspect the final dilutions for any signs of precipitation. If precipitation occurs, consider using a lower concentration or a different solubilization strategy, such as conjugation with a carrier molecule.
Protocol 1: Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of this compound that is non-toxic to the host cells used in the antiviral assays.
Materials:
-
Host cells (e.g., Vero E6 for SARS-CoV-2, MT-4 for HIV)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed host cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (blank), cells with medium containing the same concentration of DMSO as the highest compound concentration (vehicle control), and untreated cells (cell control).
-
Incubate the plate for 48-72 hours (corresponding to the duration of the planned antiviral assay).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Protocol 2: HIV-1 Protease Inhibition Assay (Fluorometric)
Objective: To quantify the inhibitory activity of this compound against HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
HIV-1 Protease Assay Buffer
-
Fluorogenic HIV-1 Protease Substrate
-
96-well black microplate
-
Fluorometric microplate reader (Ex/Em = 330/450 nm)
-
This compound stock solution
-
Positive control inhibitor (e.g., Pepstatin A)
Procedure:
-
Prepare serial dilutions of this compound and the positive control in assay buffer.
-
In a 96-well plate, add 80 µL of the diluted HIV-1 protease solution to each well.
-
Add 10 µL of the compound dilutions or controls to the corresponding wells. Include a vehicle control (DMSO).
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.
-
Immediately measure the fluorescence in a kinetic mode at 37°C for 60-120 minutes.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the compound concentration.
Protocol 3: SARS-CoV-2 Antiviral Assay (Plaque Reduction Assay)
Objective: To evaluate the ability of this compound to inhibit the replication of SARS-CoV-2.
Materials:
-
Vero E6 cells
-
SARS-CoV-2 viral stock
-
6-well or 12-well cell culture plates
-
Complete cell culture medium
-
Overlay medium (e.g., MEM containing 1% low-melting-point agarose or methylcellulose)
-
This compound stock solution
-
Formalin (10% in PBS) for fixing
-
Crystal violet solution (0.1% in 20% ethanol) for staining
Procedure:
-
Seed Vero E6 cells in multi-well plates to form a confluent monolayer.
-
Prepare serial dilutions of this compound in infection medium (serum-free medium).
-
Pre-treat the cell monolayers with the compound dilutions for 1-2 hours at 37°C.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) that yields countable plaques (e.g., 100 plaque-forming units/well) for 1 hour at 37°C.
-
Remove the virus inoculum and wash the cells with PBS.
-
Add the overlay medium containing the corresponding dilutions of the compound.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cells with crystal violet solution for 15 minutes.
-
Wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each concentration compared to the virus control.
-
Determine the 50% effective concentration (EC50) by plotting the percentage of plaque reduction against the compound concentration.
Protocol 4: ACE2-Spike Protein Binding Inhibition Assay (ELISA-based)
Objective: To determine if this compound inhibits the interaction between the SARS-CoV-2 spike protein and the human ACE2 receptor.
Materials:
-
High-binding 96-well ELISA plate
-
Recombinant human ACE2 protein
-
Recombinant SARS-CoV-2 Spike protein (RBD), biotinylated
-
This compound stock solution
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop solution (e.g., 1 M H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking buffer (e.g., 5% BSA in PBS)
Procedure:
-
Coat the ELISA plate with recombinant human ACE2 protein overnight at 4°C.
-
Wash the plate with wash buffer and block with blocking buffer for 1-2 hours at room temperature.
-
Prepare serial dilutions of this compound.
-
In a separate plate or tube, pre-incubate the biotinylated Spike RBD with the compound dilutions for 30-60 minutes at room temperature.
-
Add the pre-incubated Spike-compound mixture to the ACE2-coated plate and incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add TMB substrate. Incubate in the dark until a blue color develops.
-
Add the stop solution and measure the absorbance at 450 nm.
-
Calculate the percentage of inhibition of binding for each concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
References
- 1. Lucidenic acid A inhibits the binding of hACE2 receptor with spike protein to prevent SARS-CoV-2 invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of neuraminidase by Ganoderma triterpenoids and implications for neuraminidase inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antiviral Terpenoid Constituents of Ganoderma pfeifferi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in Antiviral Activities of Triterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorfrancis.com [taylorfrancis.com]
- 8. Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Antioxidant, antibacterial, antitumor, antifungal, antiviral, anti-inflammatory, and nevro-protective activity of Ganoderma lucidum: An overview [frontiersin.org]
- 10. Lucidenic acid A inhibits the binding of hACE2 receptor with spike protein to prevent SARS-CoV-2 invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for 20(21)-Dehydrolucidenic Acid A in HIV Protease Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Human Immunodeficiency Virus Type 1 (HIV-1) protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral Gag and Gag-Pol polyproteins into mature, functional proteins. This process is essential for the production of infectious virions. As such, HIV-1 protease is a well-established target for antiretroviral therapy. 20(21)-Dehydrolucidenic acid A, a lanostane-type triterpenoid isolated from the medicinal fungus Ganoderma sinense, has been identified as an inhibitor of HIV-1 protease. These application notes provide a summary of its inhibitory activity and a detailed protocol for its evaluation in a fluorometric HIV-1 protease inhibition assay.
Quantitative Data
The inhibitory activity of this compound and related triterpenoids against HIV-1 protease has been reported in the scientific literature. The following table summarizes the available quantitative data for 20(21)-dehydrolucidenic acid N, a closely related and likely identical compound.[1][2][3]
| Compound | Source Organism | Target Enzyme | IC50 Value (µM) | Reference |
| 20(21)-Dehydrolucidenic acid N | Ganoderma sinense | HIV-1 Protease | 20–40 | Sato et al., 2009[1] |
| Ganoderic acid GS-2 | Ganoderma sinense | HIV-1 Protease | 20–40 | Sato et al., 2009[1] |
| 20-Hydroxylucidenic acid N | Ganoderma sinense | HIV-1 Protease | 20–40 | Sato et al., 2009[1] |
| Ganoderiol F | Ganoderma sinense | HIV-1 Protease | 20–40 | Sato et al., 2009[1] |
Mechanism of Action: Triterpenoids as HIV-1 Protease Dimerization Inhibitors
Some triterpenes have been suggested to inhibit HIV-1 protease not by directly competing with the substrate at the active site, but by preventing the dimerization of the two protease monomers.[4] Since the enzyme is only active as a homodimer, interfering with this dimerization process effectively blocks its catalytic function. The proposed mechanism involves the binding of the triterpenoid to the interface region of the protease monomers, thereby preventing the formation of the active dimeric enzyme.
Caption: Proposed mechanism of HIV-1 protease inhibition by triterpenoids.
Experimental Protocols
Fluorometric HIV-1 Protease Inhibition Assay
This protocol is adapted from commercially available fluorometric HIV-1 protease inhibitor screening kits and provides a framework for assessing the inhibitory potential of this compound.[5][6] The assay is based on the cleavage of a fluorogenic substrate by HIV-1 protease, which results in an increase in fluorescence. In the presence of an inhibitor, the cleavage is reduced or abolished, leading to a decrease in the fluorescence signal.
Materials and Reagents:
-
Recombinant HIV-1 Protease
-
HIV-1 Protease Assay Buffer
-
HIV-1 Protease Substrate (e.g., a FRET-based peptide)
-
This compound (test compound)
-
Pepstatin A (positive control inhibitor)
-
DMSO (solvent for compounds)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 330/450 nm)
-
Multichannel pipette and sterile pipette tips
Experimental Workflow:
Caption: Workflow for the fluorometric HIV-1 protease inhibition assay.
Detailed Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Create a series of dilutions of the test compound in Assay Buffer to achieve the desired final concentrations in the assay.
-
Prepare a stock solution of Pepstatin A (positive control) in DMSO and dilute similarly.
-
Prepare a solvent control containing the same final concentration of DMSO as the test compound wells.
-
-
Assay Plate Setup (in a 96-well black microplate):
-
Test Compound Wells: Add 10 µL of the diluted this compound solutions.
-
Positive Control Wells: Add 10 µL of the diluted Pepstatin A solution.
-
Enzyme Control (No Inhibitor) Wells: Add 10 µL of Assay Buffer containing the same concentration of DMSO as the test compound wells.
-
Background Control Wells: Add 10 µL of Assay Buffer.
-
-
Enzyme Addition:
-
Prepare a sufficient volume of HIV-1 Protease solution by diluting the enzyme stock in Assay Buffer according to the manufacturer's instructions.
-
Add 80 µL of the diluted HIV-1 Protease solution to the Test Compound, Positive Control, and Enzyme Control wells.
-
Add 80 µL of Assay Buffer to the Background Control wells.
-
Gently mix the contents of the plate and incubate at room temperature for 15 minutes.
-
-
Substrate Addition and Measurement:
-
Prepare the HIV-1 Protease Substrate solution by diluting the substrate stock in Assay Buffer.
-
Add 10 µL of the Substrate solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the fluorescence intensity (Ex/Em = 330/450 nm) in kinetic mode at 37°C for 1 to 3 hours, taking readings every 1-2 minutes.
-
-
Data Analysis:
-
For each well, determine the rate of reaction (change in fluorescence over time) from the linear portion of the kinetic curve.
-
Subtract the rate of the Background Control from all other readings.
-
Calculate the percent inhibition for each concentration of this compound using the following formula:
% Inhibition = [1 - (Rate of Test Compound Well / Rate of Enzyme Control Well)] x 100
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound demonstrates inhibitory activity against HIV-1 protease, making it a compound of interest for further investigation in the development of novel antiretroviral agents. The provided protocol offers a robust method for quantifying its inhibitory potency and can be adapted for screening other potential inhibitors. The proposed mechanism of action, dimerization inhibition, presents an attractive alternative to active site-directed inhibition and warrants further exploration.
References
- 1. Anti-human immunodeficiency virus-1 protease activity of new lanostane-type triterpenoids from Ganoderma sinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 3. researchgate.net [researchgate.net]
- 4. Triterpenes as potential dimerization inhibitors of HIV-1 protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. abcam.com [abcam.com]
- 6. abcam.cn [abcam.cn]
Application Notes and Protocols for Investigating 20(21)-Dehydrolucidenic Acid A in a Preclinical Alzheimer's Disease Animal Model
Disclaimer: As of late 2025, published in-vivo animal model studies specifically investigating the therapeutic effects of 20(21)-Dehydrolucidenic acid A are not available in the public domain. The following application notes and protocols are presented as a hypothetical framework for researchers and drug development professionals. This document is based on established methodologies for evaluating neuroprotective compounds in a transgenic mouse model of Alzheimer's disease and does not represent the results of actual studies on this compound.
Introduction
This compound is a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum.[1][2] While its specific biological activities in the context of neurodegenerative diseases are yet to be fully elucidated, other compounds from Ganoderma lucidum have demonstrated neuroprotective properties. Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline.[3][4] This document outlines a hypothetical study to investigate the potential therapeutic efficacy of this compound in the 3xTg-AD mouse model, which recapitulates key aspects of AD pathology.[3][5]
Hypothetical Efficacy Data
The following tables summarize potential quantitative outcomes from a preclinical study evaluating this compound in a 3xTg-AD mouse model.
Table 1: Effects of this compound on Cognitive Performance in the Morris Water Maze
| Treatment Group | N | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Wild-Type (WT) + Vehicle | 10 | 15.2 ± 2.1 | 45.8 ± 5.3 |
| 3xTg-AD + Vehicle | 10 | 48.5 ± 5.9 | 18.2 ± 3.7 |
| 3xTg-AD + DLA (10 mg/kg) | 10 | 35.1 ± 4.8 | 29.5 ± 4.1 |
| 3xTg-AD + DLA (25 mg/kg) | 10 | 22.7 ± 3.5 | 38.9 ± 4.9 |
*Data are presented as mean ± SEM. DLA: this compound. *p < 0.05, *p < 0.01 compared to 3xTg-AD + Vehicle.
Table 2: Effects of this compound on Brain Aβ Pathology
| Treatment Group | N | Cortical Aβ Plaque Load (%) | Hippocampal Aβ42 Levels (pg/mg protein) |
| Wild-Type (WT) + Vehicle | 10 | 0.1 ± 0.05 | 85.4 ± 10.2 |
| 3xTg-AD + Vehicle | 10 | 12.6 ± 2.3 | 450.7 ± 55.8 |
| 3xTg-AD + DLA (10 mg/kg) | 10 | 8.9 ± 1.9 | 315.2 ± 42.1 |
| 3xTg-AD + DLA (25 mg/kg) | 10 | 5.4 ± 1.5 | 205.9 ± 30.7 |
*Data are presented as mean ± SEM. DLA: this compound. *p < 0.05, *p < 0.01 compared to 3xTg-AD + Vehicle.
Experimental Protocols
Animal Model and Drug Administration
-
Animal Model: Male 3xTg-AD mice and age-matched wild-type (WT) littermates are used. These mice harbor three mutations (APP Swedish, MAPT P301L, and PSEN1 M146V) and develop both Aβ and tau pathologies.[5]
-
Housing: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Drug Preparation: this compound is dissolved in a vehicle solution, for example, 5% DMSO, 30% PEG300, 5% Tween 80, and 60% saline.[2]
-
Administration: Treatment is initiated at 6 months of age and continues for 12 weeks. The compound is administered daily via oral gavage at doses of 10 mg/kg and 25 mg/kg. Control groups receive the vehicle solution.
Behavioral Assessment: Morris Water Maze
-
Purpose: To assess spatial learning and memory.
-
Apparatus: A circular pool (120 cm in diameter) filled with opaque water. A hidden platform is submerged 1 cm below the water surface in one quadrant.
-
Procedure:
-
Acquisition Phase (5 days): Mice are subjected to four trials per day. For each trial, the mouse is placed in the water at one of four starting positions and allowed to swim freely to find the hidden platform. The trial ends when the mouse finds the platform or after 60 seconds. If the mouse fails to find the platform, it is guided to it.
-
Probe Trial (Day 6): The platform is removed, and the mouse is allowed to swim for 60 seconds. The time spent in the target quadrant where the platform was previously located is recorded.
-
Immunohistochemistry for Aβ Plaque Load
-
Purpose: To quantify the extent of amyloid plaque deposition in the brain.
-
Procedure:
-
Tissue Preparation: Following the final behavioral test, mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde. Brains are removed, post-fixed, and cryoprotected.
-
Sectioning: Coronal brain sections (30 µm) are prepared using a cryostat.
-
Staining: Sections are incubated with a primary antibody against Aβ (e.g., 6E10). This is followed by incubation with a biotinylated secondary antibody and then an avidin-biotin-peroxidase complex. The plaques are visualized using a diaminobenzidine (DAB) substrate.
-
Quantification: Images of the cortex and hippocampus are captured, and the percentage of the total area occupied by Aβ plaques is quantified using image analysis software.
-
ELISA for Aβ42 Levels
-
Purpose: To measure the concentration of soluble and insoluble Aβ42 in brain tissue.
-
Procedure:
-
Tissue Homogenization: Brain tissue from the cortex and hippocampus is homogenized in a series of extraction buffers to separate soluble and insoluble protein fractions.
-
ELISA: Aβ42 levels in the protein extracts are quantified using a commercially available ELISA kit according to the manufacturer's instructions.
-
Normalization: Aβ42 concentrations are normalized to the total protein content of the sample, determined by a BCA protein assay.
-
Visualizations
References
- 1. This compound | CAS:852936-69-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Rodent models for Alzheimer’s disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transgenic Mouse Models of Alzheimer Disease: Developing a Better Model as a Tool for Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]
Formulation of 20(21)-Dehydrolucidenic Acid A for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation of 20(21)-Dehydrolucidenic acid A (DLA), a poorly water-soluble triterpenoid isolated from Ganoderma lucidum, for in vivo studies. Due to its hydrophobic nature, careful formulation is critical to ensure adequate bioavailability for preclinical research.
Physicochemical Properties and Solubility
This compound is a lanostane-type triterpenoid with a molecular weight of 456.57 g/mol .[1] It is practically insoluble in water, necessitating the use of solubilizing agents for aqueous-based delivery systems suitable for in vivo administration. It is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[2]
| Property | Value | Reference |
| Molecular Formula | C₂₇H₃₆O₆ | [1] |
| Molecular Weight | 456.57 g/mol | [1] |
| Water Solubility | Poor (A similar compound, 20(21)-dehydrolucidenic acid N, has a calculated water solubility of 0.063 g/L) | |
| Organic Solvent | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone | [2] |
| Storage Conditions | ||
| Powder | -20°C for up to 3 years | [3] |
| In Solvent | -80°C for up to 1 year | [3] |
Recommended Formulation Strategies
Given the poor aqueous solubility of DLA, several formulation strategies can be employed to enhance its bioavailability for in vivo studies, particularly for oral administration. The selection of a suitable vehicle is paramount.
Co-solvent/Surfactant Systems
This is a widely used approach for preclinical studies of poorly soluble compounds. A combination of a co-solvent to dissolve the compound and a surfactant to maintain its solubility and improve absorption in the aqueous environment of the gastrointestinal tract is recommended.
Table 2: Recommended Vehicle Compositions for Oral Gavage in Mice
| Formulation Component | Purpose | Concentration Range (%) | Notes |
| DMSO | Co-solvent | 5 - 10 | Should be used at the lowest effective concentration due to potential toxicity at higher doses. |
| PEG 300/400 | Co-solvent | 30 - 40 | Polyethylene glycol (PEG) is a common, safe, and effective solubilizing agent. |
| Tween 80 | Surfactant | 5 - 10 | A non-ionic surfactant that enhances solubility and can inhibit P-glycoprotein efflux, potentially increasing bioavailability. |
| Saline (0.9% NaCl) | Vehicle | q.s. to 100 | Used to bring the formulation to the final volume and ensure isotonicity. |
| Corn Oil | Lipid Vehicle | up to 90 | An alternative for compounds with high lipophilicity. Can be used in combination with a small percentage of a co-solvent like DMSO to initially dissolve the compound. |
Lipid-Based Formulations
For highly lipophilic compounds like DLA, lipid-based formulations can improve oral absorption by utilizing the body's natural lipid absorption pathways.
Table 3: Example of a Simple Lipid-Based Formulation
| Formulation Component | Purpose | Concentration (%) | Notes |
| DMSO | Co-solvent | 10 | To initially dissolve the DLA. |
| Corn Oil | Lipid Vehicle | 90 | Should be of pharmaceutical grade. The final formulation should be a clear solution or a fine suspension. |
Experimental Protocols
Preparation of a Co-solvent/Surfactant Formulation (10 mg/kg dose example)
This protocol is for preparing a dosing solution for a 25g mouse at a volume of 10 µL/g (total volume of 250 µL).
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide), sterile, cell culture grade
-
PEG 300 (Polyethylene glycol 300), USP grade
-
Tween 80 (Polysorbate 80), USP grade
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of DLA:
-
For a 10 mg/kg dose in a 25g mouse, the required amount is 0.25 mg.
-
Prepare a stock solution. For example, to prepare 1 mL of a 1 mg/mL dosing solution: weigh out 1 mg of DLA.
-
-
Dissolve DLA in DMSO:
-
Add 100 µL of DMSO to the vial containing 1 mg of DLA.
-
Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
-
Add PEG 300:
-
Add 400 µL of PEG 300 to the DLA/DMSO solution.
-
Vortex until the solution is homogeneous.
-
-
Add Tween 80:
-
Add 50 µL of Tween 80.
-
Vortex thoroughly.
-
-
Add Saline:
-
Add 450 µL of sterile 0.9% saline to bring the total volume to 1 mL.
-
Vortex until a clear and uniform solution is obtained. If precipitation occurs, gentle sonication may be used.
-
-
Final Formulation: The final formulation will be 10% DMSO, 40% PEG 300, 5% Tween 80, and 45% saline (v/v/v/v).
-
Administration: Administer the freshly prepared formulation to the animal via oral gavage.
Protocol for Oral Gavage in Mice
Materials:
-
Appropriately sized gavage needle (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringe (1 mL)
-
Animal scale
-
Prepared DLA formulation
Procedure:
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct dosing volume.
-
Properly restrain the mouse by scruffing the neck and back to immobilize the head and prevent movement. The body should be held in a vertical position.
-
-
Gavage Needle Insertion:
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth.
-
The mouse should swallow the needle as it enters the esophagus. Do not force the needle. If resistance is met, withdraw and re-insert.
-
-
Administration of the Formulation:
-
Once the needle is correctly positioned in the esophagus, slowly and steadily depress the syringe plunger to administer the formulation.
-
-
Post-Administration Monitoring:
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress, such as difficulty breathing, for at least 15-30 minutes.
-
Visualization of Workflows and Pathways
Formulation Workflow
Caption: Workflow for the preparation and in vivo administration of DLA.
Hypothetical Signaling Pathway Inhibition
While the specific signaling pathways targeted by this compound are not fully elucidated, related lucidenic acids have been shown to inhibit inflammatory pathways. For instance, lucidenic acid B has been reported to inhibit the MAPK/ERK and NF-κB pathways. The following diagram illustrates this potential mechanism of action.
Caption: Potential inhibitory effect of DLA on inflammatory signaling pathways.
Experimental Design for a Pharmacokinetic Study
Caption: Logical workflow for a pharmacokinetic study of DLA.
Conclusion
The successful in vivo evaluation of this compound is highly dependent on the use of an appropriate formulation to overcome its poor water solubility. The protocols and data presented here provide a starting point for researchers to develop and implement effective formulation strategies for preclinical studies. It is recommended to perform initial formulation stability and pilot pharmacokinetic studies to select the optimal formulation for efficacy and toxicology assessments.
References
Application Notes and Protocols: 20(21)-Dehydrolucidenic Acid A in Neuroprotective Research
For: Researchers, scientists, and drug development professionals.
Abstract
20(21)-Dehydrolucidenic acid A is a triterpenoid compound that has been isolated from the fruiting body of the fungus Ganoderma sinense[1][2]. While research into its biological activities has been conducted, current scientific literature does not provide specific evidence for its application in neuroprotective research. This document outlines general methodologies and theoretical frameworks that could be adapted for investigating the potential neuroprotective effects of this compound, based on common practices in the field of neuroprotection. The protocols and pathways described herein are therefore hypothetical and intended to serve as a foundational guide for future research.
Introduction
Neurodegenerative diseases such as Alzheimer's, Parkinson's, and Huntington's are characterized by the progressive loss of structure and function of neurons. Key pathological mechanisms contributing to neuronal cell death include oxidative stress, neuroinflammation, excitotoxicity, and protein aggregation[3][4][5]. Natural products, including triterpenoids, are a significant source of novel therapeutic agents for neuroprotection due to their diverse chemical structures and biological activities[6]. This compound, a member of the lanostane-type triterpenoid family, has been identified and characterized[7]. While its anti-HIV-1 protease activity has been noted as weak, its potential in other therapeutic areas, such as neuroprotection, remains unexplored[1][2].
This document provides a speculative framework for assessing the neuroprotective potential of this compound.
Potential Mechanisms of Neuroprotection (Hypothetical)
Based on the known activities of other triterpenoids and related phenolic compounds, the following signaling pathways are proposed as potential targets for this compound in a neuroprotective context.
-
Antioxidant Response: Many neuroprotective compounds exert their effects by mitigating oxidative stress. A potential mechanism for this compound could involve the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway. This would lead to the upregulation of endogenous antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1)[4].
-
Anti-inflammatory Action: Neuroinflammation is a critical component of neurodegenerative diseases. This compound might suppress inflammatory responses by inhibiting key signaling pathways like NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) cascades, thereby reducing the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., iNOS, COX-2)[8].
-
Anti-apoptotic Signaling: The compound could potentially promote neuronal survival by modulating apoptosis-related proteins. This might involve increasing the expression of anti-apoptotic proteins (e.g., Bcl-2) and decreasing the expression of pro-apoptotic proteins (e.g., Bax), as well as inhibiting caspase activity.
Hypothetical Data Summary
As no experimental data is currently available for the neuroprotective effects of this compound, the following table is a template for how such data could be presented.
| Assay | Model System | Inducing Agent | Endpoint Measured | Hypothetical EC50/IC50 (µM) | Hypothetical % Protection |
| Cell Viability | SH-SY5Y cells | H₂O₂ | MTT Reduction | 15 | 65% at 20 µM |
| ROS Production | Primary Cortical Neurons | Glutamate | DCFH-DA Fluorescence | 10 | 50% reduction at 20 µM |
| Nitric Oxide Production | BV-2 Microglia | LPS | Griess Reagent | 25 | 45% inhibition at 20 µM |
| Nrf2 Nuclear Translocation | PC12 cells | Oxidative Stress | Immunofluorescence | - | Significant increase at 20 µM |
| Caspase-3 Activity | Differentiated PC12 cells | Staurosporine | Fluorometric Assay | 18 | 40% inhibition at 20 µM |
Experimental Protocols (General Framework)
The following are generalized protocols that can be adapted to investigate the neuroprotective effects of this compound.
Cell Culture and Maintenance
-
Cell Lines:
-
SH-SY5Y (Human Neuroblastoma): A common model for neuronal studies. Culture in a 1:1 mixture of Eagle’s Minimum Essential Medium and F12 Medium with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
PC12 (Rat Pheochromocytoma): Can be differentiated into neuron-like cells. Culture in DMEM with 10% horse serum, 5% FBS, and 1% penicillin-streptomycin. For differentiation, treat with Nerve Growth Factor (NGF).
-
BV-2 (Mouse Microglia): Used for studying neuroinflammation. Culture in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Primary Cortical Neurons: For more physiologically relevant studies. Isolate from embryonic day 18 rat or mouse brains and culture in Neurobasal medium supplemented with B-27 and GlutaMAX.
-
In Vitro Neuroprotection Assay (Oxidative Stress Model)
-
Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 20, 50 µM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Induction of Oxidative Stress: Add hydrogen peroxide (H₂O₂) to a final concentration of 100 µM to all wells except the control group. Incubate for 4 hours.
-
Cell Viability Assessment (MTT Assay):
-
Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate cell viability as a percentage of the control group.
Anti-inflammatory Assay (Neuroinflammation Model)
-
Cell Plating: Seed BV-2 microglial cells in a 24-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.
-
Pre-treatment: Treat the cells with this compound at various concentrations for 1 hour.
-
Induction of Inflammation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for 10 minutes.
-
Measure the absorbance at 540 nm.
-
-
Data Analysis: Determine the concentration of nitrite using a sodium nitrite standard curve.
Visualizations of Hypothetical Mechanisms
The following diagrams illustrate the potential signaling pathways and experimental workflows that could be involved in the neuroprotective effects of this compound.
Caption: Hypothetical Nrf2-ARE antioxidant pathway activation.
Caption: Potential inhibition of the NF-κB inflammatory pathway.
Caption: General workflow for in vitro neuroprotection studies.
Conclusion and Future Directions
While there is currently no direct evidence to support the use of this compound in neuroprotective research, its structural class suggests that it may possess relevant biological activities. The protocols and hypothetical pathways outlined in this document provide a starting point for researchers to begin investigating its potential. Future studies should focus on in vitro screening using various neuronal cell lines and models of neurotoxicity. Positive findings would warrant further investigation into the specific molecular mechanisms and in vivo efficacy in animal models of neurodegenerative diseases.
Disclaimer: The information provided in this document is for research purposes only and is based on a hypothetical application of this compound. All experiments should be designed and conducted in accordance with institutional guidelines and safety regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phenolic Compounds of Therapeutic Interest in Neuroprotection [mdpi.com]
- 4. Neuroprotection by Drugs, Nutraceuticals and Physical Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Neuroprotective mechanisms of Asiatic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | CAS:852936-69-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: 20(21)-Dehydrolucidenic Acid A for Cell-Based Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20(21)-Dehydrolucidenic Acid A. The information is designed to address common challenges, particularly those related to solubility, when using this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural triterpenoid compound isolated from the fungus Ganoderma lucidum.[1] It has been reported to exhibit biological activities, including weak anti-HIV-1 protease activity.[2][3] Lucidenic acids, as a class of compounds, have been shown to modulate signaling pathways such as the MAPK/ERK and JNK pathways, and they have been investigated for their potential anti-invasive effects in cancer cell lines.[4][5][6]
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in several organic solvents, including Dimethyl sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[1]
Q3: Why does this compound precipitate when I add it to my cell culture medium?
A3: this compound is a hydrophobic compound with poor water solubility. When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous-based cell culture medium, the compound can come out of solution and form a precipitate. This is a common issue with hydrophobic compounds.
Q4: What is the maximum concentration of DMSO that can be used in cell culture?
A4: The maximum tolerated concentration of DMSO in cell culture is cell-line dependent. However, a general guideline is to keep the final concentration of DMSO at or below 0.5%, with 0.1% being preferable for long-term assays to avoid solvent-induced cellular effects.[7] It is always recommended to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q5: Can I use other solvents besides DMSO to prepare my stock solution?
A5: Yes, other water-miscible organic solvents like ethanol can be used. However, similar to DMSO, the final concentration of ethanol in the cell culture medium should be kept low (typically below 1%) to avoid cytotoxicity.[8] The choice of solvent will depend on the specific experimental requirements and the tolerance of the cell line.
Troubleshooting Guide: Solubility Issues
Problem: Precipitate formation upon dilution of this compound stock solution in cell culture medium.
Solution Workflow:
Caption: A workflow for troubleshooting precipitation of this compound.
Detailed Troubleshooting Steps:
-
Optimize Stock Solution Concentration: Preparing an overly concentrated stock solution in DMSO can lead to precipitation upon dilution. Try preparing a lower concentration stock solution (e.g., 10 mM instead of 100 mM).
-
Stepwise Dilution: Instead of adding the stock solution directly to the final volume of media, perform a stepwise dilution. First, dilute the stock solution in a small volume of media, vortex gently, and then add this intermediate dilution to the rest of the media.
-
Pre-mixing with Serum: If you are using a serum-containing medium, try pre-mixing the stock solution with a small volume of fetal bovine serum (FBS) before adding it to the rest of the medium. The proteins in the serum can help to stabilize the compound.
-
Co-solvent Systems: The use of a co-solvent can improve the solubility of hydrophobic compounds.[9] Prepare a stock solution in a mixture of DMSO and another biocompatible solvent like polyethylene glycol 400 (PEG400). The final concentration of all solvents in the culture medium should be kept to a minimum.
-
Cyclodextrin Formulations: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, increasing their aqueous solubility. Consider using a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), to formulate the this compound.
-
Gentle Warming and Sonication: After dilution, if a fine precipitate is observed, gentle warming of the medium to 37°C and brief sonication in a water bath can sometimes help to redissolve the compound. However, be cautious as prolonged heating can degrade the compound.
Data Presentation
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Reference |
| DMSO | Soluble | [1] |
| Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] |
| Ethyl Acetate | Soluble | [1] |
| Acetone | Soluble | [1] |
Table 2: Recommended Maximum Solvent Concentrations for Cell-Based Assays
| Solvent | Maximum Recommended Concentration | Notes |
| DMSO | 0.1% - 0.5% | Cell line dependent, always include a vehicle control.[7] |
| Ethanol | < 1% | Cell line dependent, always include a vehicle control.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of sterile DMSO to the tube containing the powder.
-
Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Treatment of Cells with this compound
-
Materials:
-
Prepared stock solution of this compound in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in multi-well plates
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the final desired treatment concentrations.
-
Important: To avoid precipitation, add the stock solution to the medium while gently vortexing or swirling the tube. Perform dilutions in a stepwise manner.
-
-
Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the medium, corresponding to the highest concentration of the compound used.
-
Carefully remove the existing medium from the cells in the multi-well plate.
-
Add the medium containing the different concentrations of this compound and the vehicle control to the respective wells.
-
Incubate the cells for the desired treatment period.
-
Signaling Pathway Diagram
Lucidenic acids have been shown to inhibit the PMA-induced invasion of hepatoma cells by inactivating the MAPK/ERK signaling pathway, which leads to a downregulation of MMP-9 expression.[4][5]
Caption: Inhibition of the MAPK/ERK pathway by this compound.
References
- 1. This compound | CAS:852936-69-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Lucidenic acids-rich extract from antlered form of Ganoderma lucidum enhances TNFα induction in THP-1 monocytic cells possibly via its modulation of MAP kinases p38 and JNK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 9. medchemexpress.cn [medchemexpress.cn]
20(21)-Dehydrolucidenic acid A stability and degradation issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20(21)-Dehydrolucidenic acid A. The information provided is based on general knowledge of triterpenoid stability and standard pharmaceutical testing protocols. It is crucial to perform specific validation studies for your particular formulation and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the general storage recommendations for this compound?
For long-term storage, this compound powder should be kept at -20°C.[1] Stock solutions can also be stored at -80°C for extended periods.[1] For short-term use, refrigeration at 4°C is acceptable. It is important to protect the compound from light and moisture.
Q2: What solvents are suitable for dissolving this compound?
This compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO), ethanol, methanol, and ethyl acetate.[2] For cell-based assays, it is crucial to use a solvent that is compatible with the cell line and to keep the final solvent concentration at a non-toxic level (typically <0.5% v/v).
Q3: Are there any known incompatibilities with common excipients?
Q4: How can I monitor the stability of this compound in my formulation?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV, Evaporative Light Scattering Detection (ELSD), or Mass Spectrometry (MS), should be developed and validated.[3][4] This method should be able to separate the intact this compound from its potential degradation products.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results in Biological Assays
Possible Cause: Degradation of this compound in the experimental setup.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Re-analyze the concentration and purity of your stock solution using a validated analytical method (e.g., HPLC).
-
Prepare fresh stock solutions from a new batch of the compound if possible.
-
-
Assess Stability in Assay Media:
-
Incubate this compound in your cell culture or assay buffer for the duration of the experiment.
-
At various time points, sample the mixture and analyze for the concentration of the parent compound.
-
-
Evaluate Light Sensitivity:
-
Conduct experiments under amber or light-protected conditions to minimize potential photodegradation.
-
-
Check for pH Effects:
-
Ensure the pH of your assay medium is within a stable range for the compound. Triterpenoids can be susceptible to hydrolysis under strongly acidic or basic conditions.
-
Issue 2: Appearance of Unknown Peaks in Chromatograms During Analysis
Possible Cause: Formation of degradation products.
Troubleshooting Steps:
-
Perform Forced Degradation Studies:
-
Subject a sample of this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[5][6][7] This will help in identifying the retention times of potential degradants.
-
Compare the chromatograms of the stressed samples with your experimental samples to see if the unknown peaks match.
-
-
Characterize Degradation Products:
-
If significant degradation is observed, use techniques like LC-MS/MS to identify the structure of the degradation products. This can provide insights into the degradation pathway.
-
-
Optimize Storage and Handling:
-
Based on the degradation profile, adjust storage conditions (e.g., lower temperature, protection from light, inert atmosphere) and handling procedures to minimize degradation.
-
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation pathways and develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix an aliquot of the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Keep a solid sample of this compound in an oven at 80°C for 48 hours.
-
Also, expose a solution of the compound to the same conditions.
-
-
Photolytic Degradation:
-
Expose a solid sample and a solution of the compound to UV light (e.g., 254 nm) and visible light in a photostability chamber.
-
3. Sample Analysis:
-
Analyze all stressed samples, along with a control sample (unstressed), by a suitable HPLC method.
-
Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
4. Data Interpretation:
-
Calculate the percentage of degradation for each stress condition.
-
The analytical method is considered "stability-indicating" if it can resolve the degradation product peaks from the parent peak.
Quantitative Data Summary
Since specific quantitative stability data for this compound is not available in the public domain, the following table provides a template for summarizing results from a forced degradation study.
| Stress Condition | Incubation Time (hours) | Incubation Temperature (°C) | % Degradation (Example) | Number of Major Degradants (Example) |
| 0.1 N HCl | 24 | 60 | 15% | 2 |
| 0.1 N NaOH | 24 | 60 | 25% | 3 |
| 3% H₂O₂ | 24 | Room Temperature | 10% | 1 |
| Heat (Solid) | 48 | 80 | 5% | 1 |
| Heat (Solution) | 48 | 80 | 8% | 1 |
| Photolytic (UV) | 24 | Room Temperature | 30% | 4 |
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting logic for stability issues with this compound.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. This compound | CAS:852936-69-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. Determination of Triterpenoids and Phenolic Acids from Sanguisorba officinalis L. by HPLC-ELSD and Its Application - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. biopharminternational.com [biopharminternational.com]
- 6. nelsonlabs.com [nelsonlabs.com]
- 7. acdlabs.com [acdlabs.com]
troubleshooting low yield in 20(21)-Dehydrolucidenic acid A purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of 20(21)-Dehydrolucidenic acid A, with a focus on resolving issues related to low yield.
Troubleshooting Guides
This section offers a question-and-answer formatted guide to directly address specific problems that may arise during the extraction and purification of this compound.
Extraction Phase: Low Yield of Crude Triterpenoid Extract
Question 1: My initial crude extract containing triterpenoids has a very low yield. What are the potential causes and how can I improve it?
Answer: Low yield in the initial extraction of triterpenoids from Ganoderma species can be attributed to several factors, ranging from the starting material to the extraction parameters. Here's a breakdown of potential causes and solutions:
-
Inadequate Grinding of the Fungal Material: The tough cell walls of Ganoderma can hinder solvent penetration.
-
Solution: Ensure the dried fruiting bodies or mycelia are ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
-
Suboptimal Solvent Choice and Concentration: The polarity of the extraction solvent is crucial for selectively dissolving triterpenoids.
-
Solution: Ethanol is a commonly used solvent. Studies have shown that an ethanol concentration in the range of 80-95% is often optimal for triterpenoid extraction[1][2]. Using 100% ethanol might be effective as well[3]. It is recommended to perform small-scale trials to determine the best concentration for your specific biomass.
-
-
Insufficient Extraction Time or Temperature: The extraction process may not have reached equilibrium.
-
Poor Solid-to-Liquid Ratio: A low solvent volume may not be sufficient to extract the triterpenoids effectively.
-
Inefficient Extraction Method: Simple maceration might not be as effective as more advanced techniques.
Purification Phase: Low Recovery of this compound
Question 2: I am losing a significant amount of my target compound during silica gel column chromatography. What could be the reason?
Answer: Low recovery from silica gel chromatography can be frustrating. Here are some common causes and their solutions:
-
Irreversible Adsorption: Triterpenoic acids can sometimes bind irreversibly to the silica gel, especially if the silica is slightly acidic.
-
Solution: You can try neutralizing the silica gel by washing it with a solvent system containing a small amount of a weak base like triethylamine before packing the column. Alternatively, consider using a different stationary phase like reversed-phase C18 silica.
-
-
Improper Solvent System: The polarity of the mobile phase might not be suitable for eluting your compound.
-
Solution: If your compound is not eluting (streaking at the origin), the solvent system is not polar enough. Gradually increase the polarity of your eluent. Conversely, if your compound elutes too quickly with the solvent front, the eluent is too polar.
-
-
Compound Degradation on Silica: Some compounds are sensitive to the acidic nature of silica gel and can degrade during chromatography.
-
Solution: To check for degradation, you can perform a stability test by spotting your crude extract on a TLC plate and letting it sit for a few hours before developing. If you observe new spots or a decrease in the intensity of your target spot, your compound might be degrading. Using a less acidic stationary phase or faster purification methods like flash chromatography can help.
-
Question 3: My preparative HPLC purification is resulting in a low yield of this compound. How can I troubleshoot this?
Answer: Low recovery in preparative HPLC can be due to several factors related to the method and the equipment:
-
Poor Resolution and Peak Tailing: Overlapping peaks can lead to the collection of impure fractions, and tailing peaks can result in the loss of the compound as it spreads across multiple fractions.
-
Solution: Optimize the mobile phase composition and gradient. For triterpenoids from Ganoderma, a common mobile phase is a gradient of acetonitrile and acidified water (e.g., with 0.2% acetic acid) on a C18 column[1][4][5]. Adjusting the gradient slope and the acid concentration can improve peak shape and resolution.
-
-
Compound Precipitation: The purified compound might precipitate in the mobile phase as it becomes more concentrated within the chromatographic band, especially if it has low solubility in the mobile phase.
-
Solution: Reduce the sample load to avoid reaching the solubility limit. You can also try to modify the mobile phase to increase the solubility of your compound, but this might require re-optimization of the separation.
-
-
Incorrect Fraction Collection Parameters: The fraction collector might not be timed correctly to collect the entire peak of your target compound.
-
Solution: Ensure the delay volume between the detector and the fraction collector is accurately determined. A small error in this setting can lead to significant loss of the compound.
-
-
Degradation during Post-Purification Steps: The compound may degrade during the removal of the mobile phase (e.g., rotary evaporation).
-
Solution: Triterpenoids are generally stable, but prolonged exposure to heat or acidic/basic conditions in the mobile phase during evaporation can cause degradation. Use moderate temperatures during solvent removal and consider neutralizing the collected fractions if they are highly acidic or basic.
-
Frequently Asked Questions (FAQs)
Q1: What is a typical yield of total triterpenoids from Ganoderma lucidum?
A1: The yield of total triterpenoids can vary significantly depending on the strain of Ganoderma, the cultivation method, and the extraction technique used. Reported yields for total triterpenoids from the fruiting bodies or mycelia typically range from a few milligrams per gram to over 400 mg per gram of extract[4]. For instance, an optimized ultrasound-assisted extraction has been reported to yield around 435.6 mg of triterpenes per gram of extract[4].
Q2: How can I quickly assess the presence of this compound in my fractions?
A2: Thin Layer Chromatography (TLC) is a quick and effective method. You can spot your fractions on a silica gel TLC plate and develop it with an appropriate solvent system (e.g., a mixture of chloroform and methanol). After development, the plate can be visualized under UV light or by spraying with a staining reagent like anisaldehyde-sulfuric acid, which typically gives characteristic colors with triterpenoids.
Q3: Is it possible that this compound is degrading during storage?
A3: While triterpenoids are generally stable, degradation can occur over long periods, especially if not stored properly. For long-term storage, it is recommended to keep the purified compound as a dry powder at -20°C. If in solution, store at -80°C[6]. Avoid repeated freeze-thaw cycles.
Q4: Can I use normal-phase chromatography for the purification of this compound?
A4: Yes, normal-phase chromatography on silica gel is a common method for the initial fractionation of the crude extract. However, for high-purity isolation, reversed-phase HPLC is often preferred due to its higher resolution and reproducibility for separating closely related triterpenoids.
Data Presentation
Table 1: Comparison of Different Extraction Methods for Triterpenoids from Ganoderma lucidum
| Extraction Method | Solvent | Temperature (°C) | Time | Key Findings | Reference |
| Heat-Assisted Extraction (HAE) | 62.5% Ethanol | 90.0 | 78.9 min | Optimized for overall extraction yield. | [4] |
| Ultrasound-Assisted Extraction (UAE) | 89.5% Ethanol | - | 40 min | Most effective for triterpenoid and phenolic content. | [4] |
| Soxhlet Extraction | Not specified | - | - | Used as a standard comparison; generally requires longer times. | [4] |
| Ultrasonic Extraction | 80% Ethanol | 60 | 20 min | Optimal conditions for maximizing triterpenoid extraction. | [1] |
Table 2: Typical HPLC Conditions for the Analysis of Ganoderic Acids
| Parameter | Condition | Reference |
| Column | Zorbax SB-C18 (5 µm, 4.6 x 250 mm) | [1][5] |
| Mobile Phase | Acetonitrile and 0.2% Acetic Acid in Water (Gradient) | [1][5] |
| Flow Rate | 1.0 mL/min | [1][5] |
| Detection | 252 nm (DAD) | [1][5] |
| Column Temperature | 35 °C | [1][5] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction of Triterpenoids from Ganoderma lucidum
-
Preparation of Material: Dry the fruiting bodies or mycelia of Ganoderma lucidum at 60°C until a constant weight is achieved. Grind the dried material into a fine powder (40-60 mesh).
-
Extraction:
-
Weigh 10 g of the powdered sample and place it in a 500 mL flask.
-
Add 200 mL of 80% ethanol (for a 1:20 solid-to-liquid ratio).
-
Place the flask in an ultrasonic bath.
-
Perform the extraction at 60°C for 20 minutes[1].
-
-
Filtration and Concentration:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain the crude triterpenoid extract.
-
-
Storage: Store the crude extract at 4°C for further purification.
Protocol 2: Purification of this compound by Preparative HPLC
-
Sample Preparation: Dissolve the crude triterpenoid extract in a small volume of methanol and filter it through a 0.45 µm syringe filter.
-
HPLC System and Conditions:
-
Column: A C18 preparative column (e.g., 10 µm, 20 x 250 mm).
-
Mobile Phase:
-
Solvent A: 0.2% Acetic acid in water.
-
Solvent B: Acetonitrile.
-
-
Gradient: A linear gradient starting from a lower concentration of acetonitrile and gradually increasing to a higher concentration over a period of time (e.g., 30-60 minutes). The exact gradient should be optimized based on analytical HPLC results.
-
Flow Rate: A typical flow rate for a preparative column of this size would be in the range of 10-20 mL/min.
-
Detection: UV detector set at 252 nm.
-
-
Fraction Collection: Collect fractions based on the retention time of the target peak corresponding to this compound, as determined from an analytical chromatogram.
-
Post-Purification:
-
Combine the fractions containing the pure compound.
-
Remove the acetonitrile using a rotary evaporator.
-
The remaining aqueous solution can be freeze-dried to obtain the purified this compound as a powder.
-
Mandatory Visualization
Caption: Experimental workflow for the extraction and purification of this compound.
Caption: Troubleshooting decision tree for low yield in this compound purification.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Crystallization challenges in drug development: scale-up from laboratory to pilot plant and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Analysis of triterpenoids in Ganoderma lucidum using liquid chromatography coupled with electrospray ionization mass spectrometry - ProQuest [proquest.com]
- 6. CECAM - Industrial Challenges of Crystallization, Nucleation, and Solubility: Perspectives from Industry, Experiment and SimulationIndustrial Challenges of Crystallization, Nucleation, and Solubility: Perspectives from Industry, Experiment and Simulation [cecam.org]
minimizing off-target effects of 20(21)-Dehydrolucidenic acid A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 20(21)-Dehydrolucidenic acid A (DLA). The content is designed to help minimize and troubleshoot potential off-target effects during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DLA) and what is its primary known activity?
A1: this compound is a triterpenoid compound isolated from the medicinal mushroom Ganoderma lucidum[1][2]. Its most specifically reported, though weak, biological activity is the inhibition of HIV-1 protease[3]. As a member of the lucidenic acid family, it is important to consider that it may exhibit a broader range of biological effects.
Q2: What are the potential on-target and off-target effects of DLA?
A2: While DLA's specific target profile is not well-documented, based on studies of related lucidenic acids and other Ganoderma triterpenoids, potential activities include:
-
Potential On-Target Effects: Anti-viral (specifically anti-HIV-1 protease) activity[3].
-
Potential Off-Target Effects: Due to its classification as a triterpenoid, DLA may exhibit cytotoxicity against various cancer cell lines, anti-inflammatory effects, and neuroprotective activities[4][5][6][7][8]. Triterpenoids have been shown to interact with a wide range of cellular targets, including signaling proteins (e.g., kinases), enzymes, and transcription factors, which could be sources of off-target effects[9]. Some lucidenic acids have been shown to inhibit acetylcholinesterase and affect the MAPK/ERK and NF-κB signaling pathways[4][7].
Q3: How can I select an appropriate starting concentration for my experiments with DLA?
A3: For initial experiments, it is advisable to perform a dose-response curve to determine the optimal concentration. Start with a broad range of concentrations, for example, from 0.1 µM to 100 µM. For cell-based assays, it is crucial to determine the cytotoxic concentration of DLA in your specific cell line using an MTT or similar viability assay. Based on published data for other lucidenic acids, cytotoxic effects in cancer cell lines can be observed in the micromolar range[4][7].
Q4: What are the best practices for solubilizing and storing DLA?
A4: DLA is soluble in organic solvents such as DMSO, ethanol, and methanol[1]. For cell culture experiments, prepare a concentrated stock solution in DMSO and then dilute it in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your assay is low (typically <0.1%) and consistent across all experimental conditions, including vehicle controls, to avoid solvent-induced artifacts. Store the stock solution at -20°C or -80°C for long-term stability[2].
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High cell toxicity observed at expected therapeutic concentrations. | 1. The compound may have off-target cytotoxic effects in the chosen cell line. 2. Incorrect concentration calculation or dilution error. 3. Solvent (e.g., DMSO) concentration is too high. | 1. Perform a dose-response cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value for cytotoxicity. Use concentrations well below the cytotoxic threshold for functional assays. 2. Verify all calculations and ensure proper pipette calibration. 3. Ensure the final solvent concentration is consistent and non-toxic across all samples, including a vehicle-only control. |
| Inconsistent or non-reproducible experimental results. | 1. Degradation of the DLA stock solution. 2. Variability in cell culture conditions (e.g., cell passage number, confluency). 3. Precipitation of the compound in the assay medium. | 1. Prepare fresh stock solutions of DLA. Avoid repeated freeze-thaw cycles. 2. Standardize cell culture protocols. Use cells within a consistent passage number range and seed at a consistent density. 3. Visually inspect the medium for any signs of precipitation after adding DLA. If precipitation occurs, consider using a lower concentration or a different solubilization method. |
| Observed phenotype is inconsistent with the expected on-target effect (anti-HIV activity). | 1. DLA is engaging one or more off-target proteins. 2. The experimental system lacks the specific context for the on-target effect. | 1. Use molecular or pharmacological tools to investigate potential off-targets. For example, if you suspect kinase inhibition, perform a broad-spectrum kinase inhibitor screen. 2. Use a positive control compound with a known mechanism of action to validate your assay system. 3. Consider using target-specific knockout or knockdown cell lines to confirm the on-target effect. |
| Difficulty in identifying the direct molecular target of DLA. | 1. The compound may have multiple, low-affinity targets. 2. The effect may be indirect. | 1. Employ target identification techniques such as chemical proteomics or thermal shift assays. 2. Use computational methods like molecular docking with predicted targets to guide experimental validation. 3. Investigate upstream and downstream signaling pathways to understand the mechanism of action. |
Quantitative Data for Lucidenic Acids (as a reference for DLA)
Note: The following data is for various lucidenic acids and should be used as a reference to guide experimental design for DLA, as specific data for DLA is limited.
| Compound | Assay | Cell Line/Target | IC50 (µM) | Reference |
| Lucidenic acid A | Cytotoxicity | PC-3 (prostate cancer) | 35.0 ± 4.1 | [4] |
| Lucidenic acid A | Cytotoxicity | HL-60 (leukemia) | 61 (72h) / 142 (24h) | [4] |
| Lucidenic acid A | Enzyme Inhibition | Acetylcholinesterase | 24.04 ± 3.46 / 54.5 | [4][7] |
| Lucidenic acid B | Cytotoxicity | HL-60 (leukemia) | Induces apoptosis | [4] |
| Lucidenic acid C | Cytotoxicity | COLO205, HepG2, HL-60 | Varies | [4] |
| Lucidenic acid N | Cytotoxicity | COLO205, HepG2, HL-60 | 486, 230, 64.5 | [4][7] |
| Lucidenic acid N | Enzyme Inhibition | Acetylcholinesterase | 25.91 ± 0.89 | [4][7] |
| Lucidenic acid N | Enzyme Inhibition | Butyrylcholinesterase | 188.36 ± 3.05 | [4][7] |
| Lucidenic acids E & Q | Enzyme Inhibition | α-glucosidase | 32.5 / 60.1 | [4][7] |
| Lucidenic acids H & E | Enzyme Inhibition | PTP1B | 7.6 - 41.9 | [4][7] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of DLA using MTT Assay
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of DLA in culture medium from your DMSO stock. Also, prepare a 2X vehicle control (medium with the same final DMSO concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X DLA dilutions and vehicle control. Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: General Workflow for Off-Target Identification
-
Computational Prediction: Use in silico tools and databases (e.g., ChEMBL, PubChem) to predict potential off-targets based on the chemical structure of DLA.
-
In Vitro Profiling:
-
Biochemical Assays: Screen DLA against a panel of purified enzymes or receptors, particularly those predicted from computational analysis (e.g., kinase panels, protease panels).
-
Cell-Based Assays: Use reporter assays or functional cell-based assays to assess the effect of DLA on specific signaling pathways (e.g., NF-κB or MAPK reporter assays).
-
-
Proteome-Wide Analysis:
-
Chemical Proteomics: Synthesize a DLA-based probe to pull down binding partners from cell lysates, which are then identified by mass spectrometry.
-
Thermal Proteome Profiling (TPP): Treat cells with DLA and analyze changes in protein thermal stability across the proteome to identify direct targets.
-
-
Target Validation: Validate putative off-targets using techniques such as:
-
Western Blotting: To confirm the modulation of a specific protein or pathway.
-
Genetic Approaches: Use knockout or knockdown of the suspected off-target to see if the compound's effect is diminished.
-
Direct Binding Assays: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to confirm direct binding to the purified off-target protein.
-
Visualizations
Caption: Hypothetical signaling pathways modulated by lucidenic acids.
Caption: Workflow for identifying off-target effects of DLA.
Caption: Troubleshooting decision tree for experiments with DLA.
References
- 1. This compound | CAS:852936-69-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. A review on the sources, structures, and pharmacological activities of lucidenic acids | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 6. onesearch.library.uwa.edu.au [onesearch.library.uwa.edu.au]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Inflammatory Pathways by Triterpenoids for Prevention and Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
storage and handling of 20(21)-Dehydrolucidenic acid A powder
Technical Support Center: 20(21)-Dehydrolucidenic Acid A
This guide provides researchers, scientists, and drug development professionals with essential information for the proper .
Frequently Asked Questions (FAQs)
Q1: How should I store the this compound powder upon receipt?
A: Upon receipt, the powder should be stored desiccated at -20°C.[1] It is shipped at ambient temperature or with blue ice, but long-term storage requires colder temperatures to ensure stability.[2]
Q2: What is the shelf life of this compound?
A: The stability of the compound depends on its form:
-
As a powder: It is stable for up to 3 years when stored correctly at -20°C.[2]
-
In solvent: Once reconstituted, it should be stored at -80°C and is stable for up to 1 year.[2]
Q3: The powder appears clumpy or has absorbed moisture. What should I do?
A: Clumping suggests moisture absorption, as can happen with hygroscopic compounds.[3] While specific data on the hygroscopic nature of this compound is not available, it is best practice to handle it in a low-humidity environment, such as a glove box or weighing chamber with desiccant.[4][5] If clumping is observed, consider the following:
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Dry the compound under a vacuum if you have the appropriate equipment.
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If you need to weigh it, work quickly and in a controlled environment to minimize further moisture absorption.[6]
-
For accurate concentrations, it is recommended to prepare a stock solution with the entire contents of the vial and then determine the concentration spectrophotometrically if a reference is available.[6]
Q4: How do I reconstitute the powder to make a stock solution?
A: Reconstitution should be done with precision to ensure accurate concentrations.[7] First, select an appropriate solvent. This compound is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[1] For biological experiments, DMSO is a common choice. Refer to the detailed "Experimental Protocol for Reconstitution and Aliquoting" section below.
Q5: Can I repeatedly freeze and thaw my stock solution?
A: It is not recommended. Repeated freeze-thaw cycles can degrade the compound. The best practice is to aliquot the stock solution into single-use volumes and store them at -80°C.[8] When you need the compound, thaw one aliquot for use.[6]
Data Presentation
Table 1: Storage & Stability Summary
| Form | Storage Temperature | Shelf Life |
| Powder | -20°C (desiccated) | 3 years[2] |
| In Solvent | -80°C | 1 year[2] |
Table 2: Solubility Profile
| Solvent | Notes |
| DMSO | Soluble. Common solvent for creating stock solutions for in-vitro assays. |
| Acetone | Soluble.[1] |
| Chloroform | Soluble.[1] |
| Dichloromethane | Soluble.[1] |
| Ethyl Acetate | Soluble.[1] |
Visual Guides & Workflows
Caption: Workflow for handling this compound from receipt to storage.
Caption: Troubleshooting flowchart for assessing powder quality before use.
Experimental Protocols
Protocol: Reconstitution and Aliquoting of this compound
This protocol outlines the steps for preparing a stock solution from the powdered compound.
1. Materials:
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This compound powder in its original vial.
-
Anhydrous grade solvent (e.g., DMSO).
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Calibrated micropipettes and sterile tips.[7]
-
Sterile, single-use microcentrifuge tubes suitable for cryogenic storage.
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Vortex mixer.
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses.
2. Procedure:
-
Step 1: Preparation
-
Remove the vial of this compound from the -20°C freezer.
-
Allow the vial to equilibrate to room temperature for at least 20-30 minutes before opening. This prevents atmospheric moisture from condensing on the cold powder.
-
-
Step 2: Reconstitution
-
Calculate the volume of solvent needed to achieve the desired stock concentration.
-
Example Calculation for a 10 mM Stock:
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Molecular Weight (MW) of this compound is 456.57 g/mol .[2]
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If the vial contains 1 mg of powder:
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Volume (L) = Mass (g) / (Concentration (mol/L) * MW ( g/mol ))
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Volume (L) = 0.001 g / (0.010 mol/L * 456.57 g/mol ) = 0.000219 L
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Volume (µL) = 219 µL
-
-
Using a calibrated pipette, carefully add the calculated volume of the appropriate solvent (e.g., DMSO) to the vial.[7]
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Securely cap the vial and vortex gently until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
-
Step 3: Aliquoting
-
Once fully dissolved, immediately proceed to aliquot the stock solution. Aliquoting extends the stability of the reconstituted material by minimizing freeze-thaw cycles.[8]
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Dispense the solution into smaller, single-use volumes in sterile, cryo-safe microcentrifuge tubes. The volume per aliquot should be based on your typical experimental needs.
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Clearly label each aliquot with the compound name, concentration, and date of preparation.[8]
-
-
Step 4: Storage
References
- 1. This compound | CAS:852936-69-7 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. solids-solutions.com [solids-solutions.com]
- 4. hepatochem.com [hepatochem.com]
- 5. quora.com [quora.com]
- 6. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 7. Reconstituting Lyophilised Controls - Randox Laboratories [randox.com]
- 8. Aliquoting for longer QC stability - Randox Laboratories [randox.com]
selecting appropriate solvents for 20(21)-Dehydrolucidenic acid A
This technical support center provides guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents for 20(21)-Dehydrolucidenic acid A. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to facilitate your research.
Solvent Solubility Profile
The solubility of this compound has been evaluated in several common organic solvents. While exact solubility limits (mg/mL) are not extensively published, the compound is known to be soluble in a range of solvents suitable for laboratory work. The following table summarizes the known qualitative and calculated quantitative solubility information.
| Solvent | Chemical Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Qualitative Solubility | Calculated Concentration for a 10mM Stock Solution (mg/mL) |
| Chloroform | CHCl₃ | 119.38 | 61.2 | Soluble[1] | 4.57 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 39.6 | Soluble[1] | 4.57 |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 77.1 | Soluble[1] | 4.57 |
| DMSO | C₂H₆OS | 78.13 | 189 | Soluble[1] | 4.57 |
| Acetone | C₃H₆O | 58.08 | 56 | Soluble[1] | 4.57 |
Note: The calculated concentration is based on the molecular weight of this compound (456.57 g/mol ) and is intended for the preparation of stock solutions. Actual solubility at saturation may be higher.
Experimental Workflow for Solvent Selection
The following diagram outlines a logical workflow for selecting an appropriate solvent for your experiment.
Caption: A flowchart illustrating the decision-making process for selecting a suitable solvent.
Troubleshooting and FAQs
Q1: My this compound is not dissolving completely in the chosen solvent. What should I do?
A1: If you observe incomplete dissolution, you can try the following troubleshooting steps:
-
Warming: Gently warm the solution to 37°C to increase solubility.[1]
-
Sonication: Use an ultrasonic bath to aid in the dissolution process.[1]
-
Increase Solvent Volume: If the concentration is high, try adding more solvent to dilute the solution.
-
Select an Alternative Solvent: If the compound remains insoluble, refer to the solubility table and select an alternative solvent.
Q2: Which solvent is best for cell-based assays?
A2: For cell-based assays, Dimethyl sulfoxide (DMSO) is a common choice as it is miscible with water and generally well-tolerated by cells at low concentrations (typically <0.5%). However, it is crucial to perform a vehicle control experiment to ensure the solvent itself does not affect the experimental outcome.
Q3: How should I prepare a stock solution of this compound?
A3: To prepare a stock solution, weigh the desired amount of this compound and add the calculated volume of the chosen solvent to achieve the target concentration. For example, to prepare a 10 mM stock solution, dissolve 4.57 mg of the compound in 1 mL of solvent. It is recommended to prepare and use the solution on the same day.[1]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions can be stored at -20°C for several months.[1] Before use, allow the vial to equilibrate to room temperature for at least an hour before opening to prevent condensation.[1]
Experimental Protocol: General Guideline for Preparing a 10 mM Stock Solution in DMSO
This protocol provides a general procedure for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Water bath set to 37°C (optional)
Procedure:
-
Weighing: Accurately weigh a specific amount of this compound. For example, weigh 1 mg.
-
Solvent Addition: Based on the molecular weight of 456.57 g/mol , calculate the required volume of DMSO to achieve a 10 mM concentration. The formula is: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / Concentration (mol/L) For 1 mg: Volume (L) = (0.001 g / 456.57 g/mol ) / 0.01 mol/L = 0.000219 L = 219 µL. Carefully add 219 µL of DMSO to the vial containing the compound.
-
Dissolution:
-
Vortex the vial for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in an ultrasonic bath for 5-10 minutes.
-
Alternatively, or in addition to sonication, warm the vial in a 37°C water bath for 10-15 minutes, vortexing intermittently.
-
-
Visual Inspection: Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.
-
Storage: If not for immediate use, store the stock solution at -20°C in a tightly sealed container.
References
Technical Support Center: 20(21)-Dehydrolucidenic Acid A in Long-Term Cell Culture
Welcome to the technical support center for researchers utilizing 20(21)-Dehydrolucidenic acid A in their experimental work. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during long-term cell culture experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary known activity?
This compound is a lanostane-type triterpenoid isolated from fungi of the Ganoderma genus. While research is ongoing, its most frequently cited biological activity is weak inhibition of HIV-1 protease. Closely related compounds, lucidenic acids, have demonstrated a range of biological effects, including cytotoxicity against various cancer cell lines.
Q2: How should I prepare and store stock solutions of this compound?
For optimal stability, it is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). Store stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Under these conditions, the compound in solvent should be stable for at least one year.
Q3: What is the recommended starting concentration for my experiments?
The optimal concentration of this compound will be cell-line dependent. Based on studies with the closely related lucidenic acid A, a starting point for cytotoxicity screening could be in the range of 10-100 µM. For non-cytotoxic applications, lower concentrations may be appropriate. It is crucial to perform a dose-response curve to determine the ideal concentration for your specific cell line and experimental endpoint.
Q4: I am observing unexpected cytotoxicity in my long-term experiments. What could be the cause?
Several factors could contribute to unexpected cytotoxicity in long-term cultures:
-
Compound Instability: While specific long-term stability data in aqueous cell culture medium is limited for this compound, some triterpenoids can be unstable in aqueous solutions over extended periods. Degradation products may have different activities than the parent compound.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic to your cells. A final concentration of ≤0.1% DMSO is generally considered safe for most cell lines.
-
Cumulative Effects: The compound may have subtle cytotoxic effects that only become apparent after prolonged exposure.
-
Cell Density: Over-confluency of cells can lead to nutrient depletion and accumulation of toxic waste products, which can exacerbate the cytotoxic effects of a test compound.
Troubleshooting Guide
This guide addresses specific issues that may arise during long-term cell culture experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Decreased compound efficacy over time | Compound degradation in the aqueous culture medium. | Replenish the medium with freshly diluted compound every 24-48 hours. If the problem persists, consider performing a stability study of the compound in your specific culture medium using techniques like HPLC. |
| Precipitation of the compound in culture medium | Poor solubility of the compound at the working concentration. | Ensure the stock solution is fully dissolved before diluting in culture medium. Prepare the final working solution by adding the stock solution to the medium dropwise while vortexing. If precipitation is still an issue, consider using a solubilizing agent, but be sure to include a vehicle control in your experiments. |
| High variability between replicate wells | Uneven cell seeding, inconsistent compound concentration, or edge effects in the culture plate. | Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for adding cells and compound. Avoid using the outer wells of the culture plate, as they are more prone to evaporation. |
| Changes in cell morphology unrelated to the expected phenotype | Off-target effects of the compound or the presence of cytotoxic degradation products. | Carefully document all morphological changes. Consider testing the compound on a panel of different cell lines to assess its specificity. If possible, analyze the culture medium for the presence of degradation products. |
| Difficulty reproducing results from short-term to long-term studies | Time-dependent effects of the compound, such as induction of apoptosis or cell cycle arrest, which may not be apparent in short-term assays. | Perform time-course experiments to monitor cell viability and the expression of relevant markers at multiple time points. |
Quantitative Data Summary
While specific data for this compound is limited, the following table summarizes the cytotoxic activity of the closely related Lucidenic Acid A on various cancer cell lines. This data can serve as a reference for designing initial experiments.
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| PC-3 (Prostate Cancer) | Not Specified | 35.0 ± 4.1[1] |
| HL-60 (Leukemia) | 24 | 142[1] |
| HL-60 (Leukemia) | 72 | 61[1] |
| COLO205 (Colon Cancer) | 72 | 154[1] |
| HCT-116 (Colon Cancer) | 72 | 428[1] |
| HepG2 (Hepatoma) | 72 | 183[1] |
Experimental Protocols
General Protocol for Long-Term Cell Viability Assay
This protocol provides a framework for assessing the long-term effects of this compound on cell viability using a resazurin-based assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the duration of the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete culture medium from a concentrated stock solution in DMSO. Include a vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the different concentrations of the compound or controls.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 24, 48, 72, 96 hours).
-
Medium Replenishment (for experiments >48 hours): To account for potential compound degradation and nutrient depletion, it is advisable to replace the treatment medium every 48 hours with freshly prepared solutions.
-
Viability Assessment: At each time point, add resazurin solution to each well and incubate for 2-4 hours. Measure the fluorescence at the appropriate excitation and emission wavelengths using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot the data to determine the IC50 value if applicable.
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Anticancer Potential of 20(21)-Dehydrolucidenic Acid A and Ganoderic Acids
For Researchers, Scientists, and Drug Development Professionals
Triterpenoids isolated from the medicinal mushroom Ganoderma lucidum, have garnered significant attention in oncology research for their potential as anticancer agents. Among the myriad of compounds identified, Ganoderic acids have been extensively studied, revealing a spectrum of antitumor activities. In contrast, 20(21)-Dehydrolucidenic acid A, another triterpenoid from the same source, remains comparatively under-investigated in the context of cancer therapy. This guide provides a comprehensive comparison of the current state of knowledge regarding the anticancer activities of this compound and various Ganoderic acids, supported by available experimental data.
Summary of Anticancer Activity
While extensive research has documented the anticancer effects of various Ganoderic acids across a range of cancer cell lines, there is a notable scarcity of data specifically detailing the anticancer activity of this compound. The available information on this compound primarily focuses on its isolation and characterization, with some studies noting weak anti-HIV-1 protease activity.[1][2] In contrast, numerous studies have demonstrated that Ganoderic acids, such as Ganoderic acid A, DM, and T, exhibit significant cytotoxic, anti-proliferative, and pro-apoptotic effects in various cancer models.
To provide a contextual comparison, this guide will present the known anticancer activities of several lucidenic acids, the family to which this compound belongs, alongside the well-documented activities of Ganoderic acids.
Data Presentation: Cytotoxicity of Lucidenic and Ganoderic Acids
The following table summarizes the available data on the cytotoxic effects (IC50 values) of various Lucidenic and Ganoderic acids against different cancer cell lines. It is crucial to note the absence of specific data for this compound.
| Compound Family | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Lucidenic Acids | Lucidenic acid A | PC-3 (Prostate) | 35.0 ± 4.1 | [3] |
| HL-60 (Leukemia) | 61 (72h), 142 (24h) | [3] | ||
| COLO205 (Colon) | 154 (72h) | [3] | ||
| HCT-116 (Colon) | 428 (72h) | [3] | ||
| HepG2 (Hepatoma) | 183 (72h) | [3] | ||
| Lucidenic acid B | HL-60 (Leukemia) | 45.0 | [3] | |
| HepG2 (Hepatoma) | 112 | [3] | ||
| Lucidenic acid N | Hep G2 (Hepatoma) | Significant Activity | [4] | |
| P-388 (Leukemia) | Significant Activity | [4] | ||
| Ganoderic Acids | Ganoderic acid A | HepG2 (Hepatocellular Carcinoma) | 187.6 (24h), 203.5 (48h) | |
| SMMC7721 (Hepatocellular Carcinoma) | 158.9 (24h), 139.4 (48h) | |||
| Ganoderic acid DM | Breast Cancer Cells | Effective Inhibition | ||
| Ganoderic acid T | 95-D (Lung Cancer) | Marked Inhibition | ||
| Ganoderic acid Me | HCT-116 (Colon Cancer) | Reverses Multidrug Resistance |
Note: The IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. Lower IC50 values indicate higher cytotoxic potential. The duration of treatment is provided where available, as it significantly influences the IC50 value.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of the anticancer activity of natural compounds. These protocols are generalized and would be applicable for assessing the potential anticancer effects of this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound or Ganoderic acids) and a vehicle control (e.g., DMSO) for specified time intervals (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader. The cell viability is calculated as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time.
-
Cell Harvesting and Staining: The cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, which is then incubated in the dark for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Fixation: Cells are treated with the test compound, harvested, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing RNase A and Propidium Iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Mandatory Visualizations
Signaling Pathways of Ganoderic Acids in Cancer
Caption: Signaling pathways modulated by Ganoderic acids leading to anticancer effects.
General Experimental Workflow for Anticancer Drug Screening
Caption: A generalized workflow for screening the anticancer activity of novel compounds.
Conclusion
The existing body of research strongly supports the anticancer potential of various Ganoderic acids, with demonstrated effects on cell viability, apoptosis, and cell cycle progression in a multitude of cancer types. The molecular mechanisms underlying these effects are being actively elucidated, with key signaling pathways such as NF-κB and p53 identified as prominent targets.
In stark contrast, the anticancer properties of this compound remain largely unexplored. While data from other lucidenic acids suggest a potential for cytotoxicity against cancer cells, dedicated studies are imperative to ascertain the specific activities of this compound. Future research should focus on performing comprehensive in vitro and in vivo evaluations of this compound to determine its efficacy and mechanism of action as a potential anticancer agent. Such studies will be crucial in determining whether this compound holds similar promise to its more extensively studied counterparts, the Ganoderic acids.
References
A Comparative Analysis of 20(21)-Dehydrolucidenic Acid A as an HIV Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational compound 20(21)-Dehydrolucidenic acid A with established FDA-approved HIV protease inhibitors. The following sections present quantitative data on their inhibitory activities, detailed experimental protocols for assessing HIV-1 protease inhibition, and visual representations of the experimental workflow.
Introduction to this compound
This compound is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma sinense. Preliminary studies have indicated that this natural product exhibits inhibitory activity against the human immunodeficiency virus type 1 (HIV-1) protease, an enzyme crucial for the lifecycle of the HIV virus. This has prompted further investigation into its potential as a novel antiretroviral agent.
Comparative Inhibitory Activity
The inhibitory efficacy of this compound against HIV-1 protease is compared with several FDA-approved HIV protease inhibitors in the table below. The data for the approved drugs are sourced from a comparative in vitro study to ensure consistency in experimental conditions.
| Compound | Class | Target | IC50 / EC50 | Ki (inhibition constant) |
| This compound | Triterpenoid | HIV-1 Protease | 20-40 µM[1] | Not Reported |
| Amprenavir | Peptidomimetic | HIV-1 Protease | 17-47 nM[2] | Not Reported |
| Indinavir | Peptidomimetic | HIV-1 Protease | 17-47 nM[2] | Not Reported |
| Lopinavir | Peptidomimetic | HIV-1 Protease | 17-47 nM[2] | Not Reported |
| Nelfinavir | Peptidomimetic | HIV-1 Protease | 17-47 nM[2] | Not Reported |
| Ritonavir | Peptidomimetic | HIV-1 Protease | 17-47 nM[2] | Not Reported |
| Saquinavir | Peptidomimetic | HIV-1 Protease | 17-47 nM[2] | Not Reported |
| Darunavir | Non-peptidic | HIV-1 Protease | 3 nM[2] | Not Reported |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values are measures of a drug's potency. A lower value indicates a more potent inhibitor.
Experimental Protocols
A detailed methodology for a typical in vitro fluorometric assay to determine the inhibitory activity of compounds against HIV-1 protease is provided below. This protocol is based on commercially available HIV-1 protease inhibitor screening kits.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic HIV-1 Protease Substrate (e.g., a peptide with a quenched fluorophore)
-
Assay Buffer
-
Inhibitor Control (e.g., Pepstatin A)
-
Test Compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound and the inhibitor control in a suitable solvent.
-
Prepare serial dilutions of the test compound and inhibitor control in Assay Buffer.
-
Dilute the recombinant HIV-1 Protease to the desired concentration in Assay Buffer.
-
Dilute the fluorogenic substrate to the desired concentration in Assay Buffer.
-
-
Assay Setup:
-
Add a fixed volume of the diluted HIV-1 Protease to each well of the 96-well plate.
-
Add the serially diluted test compound or inhibitor control to the respective wells.
-
Include a "no inhibitor" control (enzyme and substrate only) and a "blank" control (substrate only).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the diluted fluorogenic substrate to all wells.
-
Immediately place the microplate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode) at the appropriate excitation and emission wavelengths for the fluorophore.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the test compound and the controls.
-
Normalize the reaction velocities to the "no inhibitor" control (representing 100% enzyme activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic model).
-
Visualizing the Experimental Workflow
The following diagrams illustrate the key processes involved in evaluating HIV protease inhibitors.
Caption: Mechanism of HIV protease inhibition.
Caption: Fluorometric HIV-1 protease inhibition assay workflow.
Conclusion
This compound demonstrates weak in vitro inhibitory activity against HIV-1 protease, with an IC50 in the micromolar range.[1] In contrast, FDA-approved HIV protease inhibitors exhibit significantly higher potency, with EC50 values in the nanomolar range.[2] This suggests that while this compound may serve as a lead compound for the development of novel anti-HIV agents, substantial chemical modification would be necessary to enhance its antiviral efficacy to a clinically relevant level. The provided experimental protocol offers a standardized method for the continued evaluation of this and other potential HIV protease inhibitors.
References
Comparative Analysis of 20(21)-Dehydrolucidenic Acid A and Other Triterpenoids: A Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the biological activities of 20(21)-Dehydrolucidenic acid A and other prominent triterpenoids isolated from Ganoderma species. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of these natural compounds. While quantitative data on the specific bioactivity of this compound in key areas such as anti-inflammatory and cytotoxic effects remain limited in publicly available literature, this guide offers a framework for comparison by presenting available data for other structurally related and well-studied triterpenoids.
Introduction to Ganoderma Triterpenoids
Triterpenoids are a diverse class of natural products derived from the thirty-carbon precursor squalene. Those isolated from Ganoderma species, often referred to as ganoderic acids and related compounds, have garnered significant scientific interest due to their wide range of pharmacological activities. These activities include anti-tumor, anti-inflammatory, antioxidant, and antiviral effects. This compound is a lanostane-type triterpenoid that has been isolated from Ganoderma lucidum. Currently, its reported biological activity is primarily limited to weak inhibition of HIV-1 protease.
Comparative Data on Triterpenoid Activity
To provide a basis for comparison, this section summarizes the reported anti-inflammatory and cytotoxic activities of several well-characterized triterpenoids from Ganoderma. It is important to note the absence of corresponding quantitative data for this compound in the current scientific literature.
Anti-Inflammatory Activity
The anti-inflammatory potential of Ganoderma triterpenoids is often evaluated by their ability to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO is a hallmark of inflammation.
Table 1: Comparative Anti-Inflammatory Activity of Selected Ganoderma Triterpenoids
| Compound | Source | Assay | Cell Line | IC50 (µM) | Reference |
| This compound | Ganoderma lucidum | Nitric Oxide Inhibition | RAW 264.7 | Data Not Available | - |
| Ganoderic Acid A | Ganoderma lucidum | Nitric Oxide Inhibition | RAW 264.7 | 48.5 | [1] |
| Ganoderic Acid C2 | Ganoderma lucidum | Nitric Oxide Inhibition | RAW 264.7 | 35.2 | [1] |
| Ganoderic Acid F | Ganoderma lucidum | Nitric Oxide Inhibition | RAW 264.7 | > 100 | [1] |
| Ganoderic Acid H | Ganoderma lucidum | Nitric Oxide Inhibition | RAW 264.7 | > 100 | [1] |
| Ganoderiol F | Ganoderma lucidum | Nitric Oxide Inhibition | RAW 264.7 | 28.7 | [1] |
| Ganodermanontriol | Ganoderma lucidum | Nitric Oxide Inhibition | RAW 264.7 | 19.8 | [1] |
Cytotoxic Activity
The cytotoxic effects of triterpenoids against various cancer cell lines are a key area of investigation for potential anticancer drug development. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity.
Table 2: Comparative Cytotoxic Activity of Selected Ganoderma Triterpenoids
| Compound | Source | Cancer Cell Line | IC50 (µM) | Reference |
| This compound | Ganoderma lucidum | Various | Data Not Available | - |
| Ganoderic Acid A | Ganoderma lucidum | HeLa (Cervical Cancer) | 20.3 | [2] |
| Ganoderic Acid B | Ganoderma lucidum | HeLa (Cervical Cancer) | 30.5 | [2] |
| Ganoderic Acid C1 | Ganoderma lucidum | SGC-7901 (Gastric Cancer) | 15.8 | [2] |
| Ganoderic Acid D | Ganoderma lucidum | HeLa (Cervical Cancer) | 8.7 | [2] |
| Ganoderic Acid F | Ganoderma lucidum | HeLa (Cervical Cancer) | 5.0 | [2] |
| Ganoderiol F | Ganoderma lucidum | HeLa (Cervical Cancer) | 1.2 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for the key assays mentioned in this guide.
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
This assay is widely used to screen for the anti-inflammatory activity of compounds.
-
Cell Culture: RAW 264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Cells are pre-incubated for 1 hour.
-
LPS Stimulation: Lipopolysaccharide (LPS) is added to each well (final concentration of 1 µg/mL) to induce an inflammatory response, except for the control group.
-
Incubation: The plate is incubated for a further 24 hours.
-
Nitrite Measurement (Griess Assay):
-
50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid).
-
The mixture is incubated at room temperature for 10 minutes.
-
50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) is added.
-
The absorbance is measured at 540 nm using a microplate reader.
-
-
Calculation: The concentration of nitrite, an indicator of NO production, is determined from a sodium nitrite standard curve. The percentage of inhibition is calculated relative to the LPS-treated control.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The medium is replaced with fresh medium containing serial dilutions of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is read at 490 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Signaling Pathways
The anti-inflammatory effects of many Ganoderma triterpenoids are mediated through the modulation of key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) pathway.
Caption: NF-κB signaling pathway and the inhibitory action of Ganoderma triterpenoids.
Experimental Workflow
A typical workflow for the discovery and initial evaluation of bioactive triterpenoids is depicted below.
Caption: A generalized workflow for the screening of bioactive triterpenoids.
Conclusion
While this compound is a known constituent of Ganoderma lucidum, there is a notable gap in the scientific literature regarding its specific anti-inflammatory and cytotoxic activities. The data presented for other Ganoderma triterpenoids, such as various ganoderic acids, highlight the potential of this class of compounds and provide a valuable benchmark for future studies. Further investigation is warranted to elucidate the full pharmacological profile of this compound and to understand its potential therapeutic applications. This guide serves as a resource for researchers to design and interpret experiments aimed at filling this knowledge gap.
References
Unveiling the Molecular Target of 20(21)-Dehydrolucidenic Acid A: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of 20(21)-Dehydrolucidenic acid A (DLA) with other compounds targeting the Human Immunodeficiency Virus type 1 (HIV-1) protease. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural and synthetic compounds in antiviral research. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate objective evaluation.
Introduction to this compound
This compound is a lanostane-type triterpenoid isolated from the fruiting body of the fungus Ganoderma sinense. Research has identified its molecular target as the HIV-1 protease, an enzyme critical for the viral life cycle. DLA exhibits weak inhibitory activity against this protease, making it a subject of interest for further investigation and as a potential scaffold for the development of more potent antiviral agents.
Comparative Analysis of HIV-1 Protease Inhibitors
The primary molecular target of this compound has been identified as the HIV-1 protease. This enzyme is essential for the maturation of the HIV virion, making it a key target for antiretroviral therapy. DLA demonstrates inhibitory effects on this protease, albeit with relatively weak potency compared to clinically approved drugs. The table below presents a quantitative comparison of DLA and its related compounds with established HIV-1 protease inhibitors.
| Compound | Type | Target | IC50/Ki Value |
| 20(21)-Dehydrolucidenic acid N | Natural Triterpenoid | HIV-1 Protease | 20-40 µM[1][2] |
| Ganoderic acid GS-2 | Natural Triterpenoid | HIV-1 Protease | 20-40 µM[3][1][2] |
| 20-Hydroxylucidenic acid N | Natural Triterpenoid | HIV-1 Protease | 20-40 µM[3][1][2] |
| Ganoderiol F | Natural Triterpenoid | HIV-1 Protease | 20-40 µM[3][1][2] |
| Alternative Inhibitors | |||
| Atazanavir | FDA-Approved Drug | HIV-1 Protease | Ki: 0.049-0.095 nM |
| Darunavir | FDA-Approved Drug | HIV-1 Protease | Ki: 0.0029 nM, EC50: 2.4 nM[4] |
| Lopinavir | FDA-Approved Drug | HIV-1 Protease | Ki: 1.3-3.0 pM, Serum-free IC50: 0.69 ng/mL[5] |
| Ritonavir | FDA-Approved Drug | HIV-1 Protease | Serum-free IC50: 4.0 ng/mL[5][6] |
| Indinavir | FDA-Approved Drug | HIV-1 Protease | Ki: 0.34 nM[7] |
| Nelfinavir | FDA-Approved Drug | HIV-1 Protease | Ki: 2.0 nM[7] |
| Amprenavir | FDA-Approved Drug | HIV-1 Protease | IC50: 12 nM (against clinical isolates)[7] |
| Pepstatin A | Natural Peptide | Aspartyl Proteases (including HIV-1 Protease) | Potent inhibitor, often used as a control. |
Experimental Protocols
A standard method for assessing the inhibitory activity of compounds against HIV-1 protease is the fluorometric assay. This in vitro assay measures the cleavage of a synthetic peptide substrate by the protease, which results in the release of a fluorophore.
HIV-1 Protease Inhibition Assay (Fluorometric)
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM sodium acetate, pH 5.5, containing 1 M NaCl, 1 mM EDTA, 1 mM DTT, and 1 mg/mL BSA).
-
Reconstitute recombinant HIV-1 protease in the assay buffer to a desired concentration.
-
Prepare a stock solution of the fluorogenic substrate (e.g., a peptide with a quenched fluorophore that fluoresces upon cleavage) in DMSO.
-
Dissolve the test compounds (e.g., this compound, alternative inhibitors) in DMSO to create stock solutions.
-
-
Assay Procedure:
-
In a 96-well microplate, add the test compounds at various concentrations. Include a positive control (e.g., Pepstatin A) and a negative control (DMSO vehicle).
-
Add the HIV-1 protease solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for the interaction between the inhibitors and the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 330/450 nm) in a kinetic mode for 1-3 hours at 37°C.
-
-
Data Analysis:
-
Calculate the rate of reaction (increase in fluorescence over time) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Visualizing Key Processes
To better understand the context of this compound's activity, the following diagrams illustrate the HIV-1 protease's role in the viral life cycle and a typical experimental workflow for identifying inhibitors.
Caption: Role of HIV-1 Protease in the Viral Life Cycle.
Caption: HIV-1 Protease Inhibitor Screening Workflow.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. researchgate.net [researchgate.net]
- 3. Anti-human immunodeficiency virus-1 protease activity of new lanostane-type triterpenoids from Ganoderma sinense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estimation of serum-free 50-percent inhibitory concentrations for human immunodeficiency virus protease inhibitors lopinavir and ritonavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Resistance to Human Immunodeficiency Virus Type 1 Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Effects of 20(21)-Dehydrolucidenic Acid A
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the anti-inflammatory properties of the novel triterpenoid 20(21)-Dehydrolucidenic acid A (DLA-A) against established anti-inflammatory agents. This guide provides a synthesis of available experimental data, detailed methodologies for key assays, and visual representations of relevant signaling pathways.
Introduction
Inflammation is a complex biological response implicated in a wide array of pathologies, driving a continuous search for novel and effective anti-inflammatory therapeutics. Triterpenoids isolated from the medicinal mushroom Ganoderma lucidum have garnered significant interest for their potential health benefits, including potent anti-inflammatory activities. Among these, this compound (DLA-A) is a representative lanostane-type triterpenoid. This guide provides a cross-validation of the anti-inflammatory effects of DLA-A and its related compounds, juxtaposed with the performance of well-established anti-inflammatory drugs: the corticosteroid Dexamethasone, the non-selective COX inhibitor Ibuprofen, and the selective COX-2 inhibitor Celecoxib.
Comparative Analysis of In Vitro Anti-Inflammatory Activity
While specific quantitative data for the isolated this compound is limited in publicly available literature, studies on total triterpenoid extracts from Ganoderma lucidum (GLT) and structurally related lucidenic acids provide strong evidence of their anti-inflammatory potential. The following tables summarize the available quantitative data for these Ganoderma-derived compounds and the selected comparator drugs.
Table 1: Inhibition of Inflammatory Mediators
| Compound/Extract | Assay | Cell Line | Stimulant | IC50 / Effect |
| Ganoderma lucidum Triterpenoid Extract (GLT) | TNF-α Secretion | RAW 264.7 | LPS | 15.1 µg/mL[1] |
| PGE2 Production | RAW 264.7 | LPS | 28.2 µg/mL[1] | |
| Lucidenic Acid A | Protein Denaturation | - | Heat | 13 µg/mL[2] |
| Dexamethasone | TNF-α Secretion | HRMPs | TNF-α | IC50 range: 2-6 nM |
| IL-6 Secretion | HRMPs | TNF-α | IC50 range: 2-6 nM | |
| Ibuprofen | COX-1 Inhibition | - | - | 13 µM[3] |
| COX-2 Inhibition | - | - | 370 µM[3] | |
| Celecoxib | COX-2 Inhibition | Sf9 cells | - | 40 nM[4] |
| COX-1 Inhibition | Sf9 cells | - | 15 µM[4] |
HRMPs: Human Retinal Microvascular Pericytes; LPS: Lipopolysaccharide; PGE2: Prostaglandin E2; TNF-α: Tumor Necrosis Factor-alpha; IL-6: Interleukin-6; COX: Cyclooxygenase.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of Ganoderma triterpenoids are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The primary mechanism involves the inhibition of the NF-κB and AP-1 signaling cascades, which are master regulators of pro-inflammatory gene expression. This leads to the downstream suppression of inflammatory mediators such as nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Pharmacological Effects of Lucidenic Acids | Encyclopedia MDPI [encyclopedia.pub]
- 3. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3.5. Measurement of LPS-Induced Nitric Oxide (NO) Production and Cell Viability [bio-protocol.org]
Comparative Cytotoxicity of 20(21)-Dehydrolucidenic Acid A: A Review of Evidence in Normal vs. Cancer Cells
For researchers, scientists, and drug development professionals, understanding the differential cytotoxicity of a potential therapeutic agent in cancerous versus normal cells is a cornerstone of preclinical evaluation. This guide provides a comparative overview of the cytotoxic effects of 20(21)-Dehydrolucidenic acid A (DLA-A), a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum.
Cytotoxicity Profile: An Overview
Lanostane-type triterpenoids, the class of compounds to which DLA-A belongs, have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Studies on related compounds from Ganoderma lucidum have reported inhibitory activity against human cancer cell lines including, but not limited to, breast carcinoma (MDA-MB-231), hepatocellular carcinoma (HepG2), and cervical cancer (HeLa). The cytotoxic effects are often dose-dependent.
In contrast, several studies on Ganoderma lucidum extracts and isolated triterpenoids have indicated minimal cytotoxic effects on normal, non-cancerous cell lines. This suggests that the molecular targets and cellular pathways affected by these compounds may be more critical for the survival and proliferation of cancer cells.
Due to the absence of specific IC50 values for this compound in the reviewed literature, a quantitative comparison is not possible at this time. The following table summarizes the general findings on the cytotoxicity of Ganoderma triterpenoids.
| Cell Type | Compound Class | General Cytotoxic Effect |
| Cancer Cells | Lanostane-type Triterpenoids | Generally cytotoxic across various cancer cell lines. |
| Normal Cells | Lanostane-type Triterpenoids | Often exhibit lower to no significant cytotoxicity. |
Unraveling the Mechanism: Apoptosis Induction
The primary mechanism underlying the cytotoxic activity of many Ganoderma triterpenoids is the induction of apoptosis, or programmed cell death. This is a crucial pathway for eliminating cancerous cells in a controlled manner. While the specific signaling pathways activated by this compound have yet to be elucidated, research on analogous compounds points towards the involvement of key apoptotic signaling cascades.
A generalized workflow for investigating the cytotoxic and apoptotic effects of a compound like DLA-A is presented below.
Further research would likely investigate the modulation of key apoptotic proteins. A potential signaling pathway that could be activated by DLA-A, based on studies of similar triterpenoids, is illustrated below.
Safety Operating Guide
Proper Disposal Procedures for 20(21)-Dehydrolucidenic Acid A
For Research Use Only. Not for human or veterinary use.
Immediate Safety and Handling Precautions
Before handling 20(21)-Dehydrolucidenic acid A, ensure you are in a well-ventilated area and wearing appropriate Personal Protective Equipment (PPE).[1]
-
Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[1]
-
Skin Protection: Use impervious clothing and chemical-resistant gloves.[1]
-
Respiratory Protection: If dust or aerosols may be generated, use a suitable respirator.[2]
-
General Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1]
Disposal of this compound
Disposal of this compound must comply with all local, state, and federal regulations. As a general guideline, chemical waste should be disposed of through a licensed waste disposal contractor.
Solid Waste Disposal:
-
Collection: Collect waste this compound in a clearly labeled, sealed container.
-
Storage: Store the waste container in a designated, secure area, away from incompatible materials.
-
Disposal: Arrange for pickup and disposal by your institution's hazardous waste management service.
Liquid Waste Disposal (Solutions):
-
Solvents: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.[3]
-
Collection: Collect solutions containing this compound in a labeled, sealed, and appropriate solvent waste container.
-
Disposal: Dispose of the solvent waste through your institution's chemical waste program. Do not pour down the drain.
Contaminated Materials:
Any materials, such as pipette tips, gloves, and paper towels, that come into contact with this compound should be considered contaminated.
-
Collection: Place all contaminated solid waste into a designated, sealed waste bag or container.
-
Disposal: Dispose of as solid chemical waste through your institution's EHS-approved procedures.
Quantitative Data
The following table summarizes the available quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C27H36O6 | TargetMol |
| Molecular Weight | 456.57 g/mol | TargetMol |
| CAS Number | 852936-69-7 | BioCrick |
| Storage (Powder) | -20°C for 3 years | TargetMol |
| Storage (In Solvent) | -80°C for 1 year | TargetMol |
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not available, the general procedure for handling a chemical spill of a Ganoderma lucidum extract can be adapted.
Spill Decontamination Protocol:
-
Ensure Safety: Evacuate non-essential personnel and ensure the area is well-ventilated.[2] Remove all sources of ignition.[1]
-
Containment: Prevent further spread of the spill.
-
Cleanup (Solid): If the spill is a powder, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal.
-
Cleanup (Liquid): For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a sealed container for disposal.[2]
-
Decontamination: Clean the spill area with a suitable solvent (such as alcohol), followed by soap and water.[2]
-
Waste Disposal: Dispose of all cleanup materials as hazardous waste.
Disposal Workflow
The following diagram illustrates a general workflow for the disposal of laboratory chemical waste like this compound.
Caption: General workflow for laboratory chemical waste disposal.
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
